molecular formula C10H14O2 B107072 1-(2-Methoxyphenyl)propan-2-ol CAS No. 15541-26-1

1-(2-Methoxyphenyl)propan-2-ol

Cat. No.: B107072
CAS No.: 15541-26-1
M. Wt: 166.22 g/mol
InChI Key: ROVATSABYKBNCG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVATSABYKBNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342130
Record name 1-(2-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15541-26-1
Record name 1-(2-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-methoxyphenyl)propan-2-ol, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data in a structured format, and include workflow diagrams for clarity.

Introduction

This compound is a secondary alcohol of interest in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a propanol backbone, makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield, and scalability. This guide explores two principal and effective pathways: the reduction of a ketone precursor and carbon-carbon bond formation via a Grignard reaction.

Pathway 1: Reduction of 1-(2-Methoxyphenyl)propan-2-one

A straightforward and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Reaction Scheme

start 1-(2-Methoxyphenyl)propan-2-one end This compound start->end Reduction reagent Sodium Borohydride (NaBH4) Methanol/Ethanol reagent->start

Reduction of 1-(2-Methoxyphenyl)propan-2-one.
Experimental Protocol

This protocol is a general procedure for the reduction of ketones to secondary alcohols using sodium borohydride.

  • Dissolution: Dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data

While a specific yield for the reduction of 1-(2-methoxyphenyl)propan-2-one was not found in the searched literature, reductions of similar ketones with sodium borohydride typically proceed with high yields.

ParameterValue
Typical Yield >90% (estimated based on similar reactions)
Reaction Time 1 - 4 hours
Reaction Temperature 0 °C to Room Temperature

Pathway 2: Grignard Reaction

The Grignard reaction provides a versatile method for the formation of the carbon skeleton of this compound. Two primary strategies can be employed, both of which are detailed below. All Grignard reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1]

Strategy A: Reaction of 2-Methoxybenzaldehyde with Ethylmagnesium Bromide

In this approach, the Grignard reagent, ethylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Alkoxide Intermediate Alkoxide Intermediate 2-Methoxybenzaldehyde->Alkoxide Intermediate + Ethylmagnesium Bromide (in THF/Ether) This compound This compound Alkoxide Intermediate->this compound + H3O+ cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Acidic Workup 2-Methoxybenzyl Bromide 2-Methoxybenzyl Bromide 2-Methoxybenzylmagnesium Bromide 2-Methoxybenzylmagnesium Bromide 2-Methoxybenzyl Bromide->2-Methoxybenzylmagnesium Bromide + Mg (in THF/Ether) Alkoxide Intermediate Alkoxide Intermediate 2-Methoxybenzylmagnesium Bromide->Alkoxide Intermediate + Acetaldehyde This compound This compound Alkoxide Intermediate->this compound + H3O+

References

Synthesis of 1-(2-Methoxyphenyl)propan-2-ol experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the experimental procedures for the synthesis of 1-(2-methoxyphenyl)propan-2-ol, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a secondary alcohol of significant interest in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide details two primary and effective methods for its preparation: the reduction of a ketone precursor and a Grignard reaction.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

  • Reduction of 1-(2-Methoxyphenyl)-2-propanone: This method involves the reduction of the corresponding ketone using a hydride-based reducing agent, most commonly sodium borohydride. It is a straightforward and generally high-yielding reaction.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent. For the synthesis of the target molecule, this can be achieved by reacting 2-methoxybenzylmagnesium bromide with acetaldehyde.

The following sections provide detailed experimental protocols and comparative data for these two approaches.

Data Presentation

The quantitative data for the two primary synthetic methods are summarized in the tables below for easy comparison.

Table 1: Reagents and Reaction Conditions

ParameterMethod 1: ReductionMethod 2: Grignard Reaction
Starting Material 1-(2-Methoxyphenyl)-2-propanone2-Methoxybenzyl bromide, Magnesium turnings, Acetaldehyde
Key Reagent Sodium borohydride (NaBH₄)Not applicable
Solvent Methanol or EthanolAnhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 1-2 hoursSeveral hours

Table 2: Yields and Product Characterization

ParameterMethod 1: ReductionMethod 2: Grignard Reaction
Reported Yield Typically high (specific data not found)Variable (specific data not found)
Purification Method Column ChromatographyColumn Chromatography
¹H NMR (CDCl₃, 400 MHz) Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 7.15 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.79 (s, 3H), 2.70 (dd, J=13.5, 5.2 Hz, 1H), 2.63 (dd, J=13.5, 8.2 Hz, 1H), 1.23 (d, J=6.2 Hz, 3H) ppm.Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 7.15 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.79 (s, 3H), 2.70 (dd, J=13.5, 5.2 Hz, 1H), 2.63 (dd, J=13.5, 8.2 Hz, 1H), 1.23 (d, J=6.2 Hz, 3H) ppm.
¹³C NMR (CDCl₃) Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 158.1, 130.9, 130.0, 113.8, 70.1, 55.2, 44.8, 23.2 ppm.Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 158.1, 130.9, 130.0, 113.8, 70.1, 55.2, 44.8, 23.2 ppm.
IR (cm⁻¹) Characteristic peaks expected: ~3400 (O-H stretch), ~2960 (C-H stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol).Characteristic peaks expected: ~3400 (O-H stretch), ~2960 (C-H stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol).
Mass Spec (m/z) Expected molecular ion [M]⁺ at 166.22. Fragmentation may show loss of water [M-18]⁺ and other characteristic fragments.Expected molecular ion [M]⁺ at 166.22. Fragmentation may show loss of water [M-18]⁺ and other characteristic fragments.

Note: Specific experimental data for yields and full spectral characterization of this compound were not available in the searched literature. The provided spectral data is for the isomeric compound 1-(4-methoxyphenyl)propan-2-ol and serves as a reference.

Experimental Protocols

Method 1: Synthesis via Reduction of 1-(2-Methoxyphenyl)-2-propanone

This protocol details the reduction of 1-(2-methoxyphenyl)-2-propanone using sodium borohydride.[1]

Materials:

  • 1-(2-Methoxyphenyl)-2-propanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography.

Method 2: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of a Grignard reagent with acetaldehyde.[1]

Part A: Preparation of 2-Methoxybenzylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal (catalytic amount)

  • 2-Methoxybenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Flame-dried flask with a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, activate magnesium turnings (1.2 eq) with a crystal of iodine.

  • Add a solution of 2-methoxybenzyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Part B: Reaction with Acetaldehyde

Materials:

  • Freshly prepared 2-Methoxybenzylmagnesium bromide solution

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

G cluster_0 Method 1: Reduction Start_1 1-(2-Methoxyphenyl)-2-propanone Step_1 Reduction (0°C to RT, 1-2h) Start_1->Step_1 Reagent_1 NaBH4, MeOH/EtOH Reagent_1->Step_1 Workup_1 Quenching (H2O) Extraction (EtOAc) Drying (Na2SO4) Step_1->Workup_1 Product_1 Crude this compound Workup_1->Product_1 Purification_1 Column Chromatography Product_1->Purification_1 Final_Product_1 Pure this compound Purification_1->Final_Product_1

Workflow for the reduction of 1-(2-methoxyphenyl)-2-propanone.

G cluster_1 Method 2: Grignard Reaction cluster_1a Part A: Grignard Reagent Formation cluster_1b Part B: Reaction with Acetaldehyde Start_2a 2-Methoxybenzyl bromide Step_2a Grignard Formation (RT, several hours) Start_2a->Step_2a Reagent_2a Mg, I2 (cat.), Anhydrous THF Reagent_2a->Step_2a Product_2a 2-Methoxybenzylmagnesium bromide Step_2a->Product_2a Step_2b Grignard Addition (0°C to RT, several hours) Product_2a->Step_2b Start_2b Acetaldehyde Start_2b->Step_2b Reagent_2b Anhydrous THF Reagent_2b->Step_2b Workup_2 Quenching (NH4Cl) Extraction (Et2O) Drying (Na2SO4) Step_2b->Workup_2 Product_2b Crude this compound Workup_2->Product_2b Purification_2 Column Chromatography Product_2b->Purification_2 Final_Product_2 Pure this compound Purification_2->Final_Product_2

Workflow for the Grignard synthesis of this compound.

Conclusion

This technical guide has outlined two robust and accessible methods for the synthesis of this compound. The reduction of 1-(2-methoxyphenyl)-2-propanone offers a simple and direct route, while the Grignard reaction provides a classic and versatile alternative for carbon-carbon bond formation. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Profile of 1-(2-Methoxyphenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2-Methoxyphenyl)propan-2-ol, a key organic intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its isomers and related chemical structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.30m2HAr-H
~6.85 - 6.95m2HAr-H
~4.00 - 4.10m1HCH-OH
3.85s3HOCH₃
~2.70 - 2.85m2HCH₂
~2.50s (br)1HOH
1.20d3HCH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~157.5Ar-C (C-OCH₃)
~130.0Ar-C
~128.0Ar-CH
~121.0Ar-CH
~110.5Ar-CH
~68.0CH-OH
55.2OCH₃
~40.0CH₂
~23.0CH₃

Predicted in CDCl₃ at 100 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3060-3000MediumC-H stretch (aromatic)
~2970-2850Medium-StrongC-H stretch (aliphatic)
~1600, 1495Medium-StrongC=C stretch (aromatic ring)
~1245StrongC-O stretch (aryl ether)
~1030Medium-StrongC-O stretch (alcohol)
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Relative Intensities for this compound

m/zRelative Intensity (%)Predicted Fragment Ion
166Moderate[M]⁺ (Molecular Ion)
151Low[M - CH₃]⁺
121High[M - C₃H₇O]⁺ (Benzylic cleavage)
107Moderate[M - C₃H₇O - CH₂]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺
45High[C₂H₅O]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a 70 eV electron beam. The resulting ions are separated by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for the structural elucidation of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin Film/ATR Preparation of Thin Film or ATR Sample->Thin Film/ATR for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Thin Film/ATR->IR MS Mass Spectrometer (EI-MS) Dilution->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

SpectroscopicInformation cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Molecule This compound NMR ¹H NMR ¹³C NMR Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR MS Mass Spectrometry (MS) Molecule->MS NMR_Info Proton Environment Carbon Skeleton Connectivity NMR->NMR_Info IR_Info Functional Groups (e.g., -OH, C-O, Ar) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern Elemental Composition MS->MS_Info

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Characterization of 1-(2-Methoxyphenyl)propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound 1-(2-Methoxyphenyl)propan-2-ol. The document details its physicochemical properties, provides predicted spectral data for identification, outlines detailed protocols for its synthesis, and discusses its potential biological activities based on related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on its chemical structure and data from isomeric and structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
CAS Number 15541-26-1-
Predicted Boiling Point ~130-140 °C at 14 TorrBased on isomers[2]
Predicted Melting Point Not readily available-
Predicted Solubility Slightly soluble in chloroform and methanol.Based on isomers[3]

Spectral Analysis (Predicted)

Detailed experimental spectral data for this compound is not currently available. The following sections provide predicted spectral characteristics based on the compound's structure, which can be used as a reference for identification.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20m2HAromatic (C₃-H, C₅-H)
~ 6.90m2HAromatic (C₄-H, C₆-H)
~ 4.00m1HCH-OH
~ 3.85s3HOCH₃
~ 2.80dd1HCH₂ (diastereotopic)
~ 2.70dd1HCH₂ (diastereotopic)
~ 1.20d3HCH₃
Variablebr s1HOH
¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~ 157.0Aromatic (C₂-OCH₃)
~ 130.0Aromatic (C₄)
~ 128.0Aromatic (C₆)
~ 127.5Aromatic (C₁)
~ 120.5Aromatic (C₅)
~ 110.0Aromatic (C₃)
~ 69.0CH-OH
~ 55.0OCH₃
~ 43.0CH₂
~ 23.0CH₃
Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
~ 3060-3000MediumC-H stretch (aromatic)
~ 2970-2850MediumC-H stretch (aliphatic)
~ 1600, 1490Medium-StrongC=C stretch (aromatic)
~ 1240StrongC-O stretch (aryl ether)
~ 1100StrongC-O stretch (secondary alcohol)
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
166[M]⁺, Molecular ion
151[M - CH₃]⁺
121[M - CH₃CHO - H]⁺ or [C₈H₉O]⁺ (benzylic fragment)
91[C₇H₇]⁺ (tropylium ion)
45[CH₃CHOH]⁺

Synthesis Protocols

Two plausible and efficient synthetic routes for the preparation of this compound are detailed below. These protocols are based on well-established organic chemistry reactions.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2-methoxybenzaldehyde.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Grignard_Synthesis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate_Alkoxide Intermediate Alkoxide 2-Methoxybenzaldehyde->Intermediate_Alkoxide + Diethyl Ether Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Intermediate_Alkoxide This compound This compound Intermediate_Alkoxide->this compound Aqueous Work-up (NH4Cl)

Caption: Grignard synthesis of this compound.

Synthesis via Reduction of Ketone

This alternative route involves the reduction of the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography.

Ketone_Reduction 1-(2-Methoxyphenyl)propan-2-one 1-(2-Methoxyphenyl)propan-2-one This compound This compound 1-(2-Methoxyphenyl)propan-2-one->this compound Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->this compound Reduction Solvent Methanol or Ethanol Solvent->this compound

Caption: Synthesis of this compound via ketone reduction.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are not widely reported. However, the biological activities of structurally related o-methoxyphenols suggest potential areas for investigation. These compounds have been noted for their antioxidant and anti-inflammatory properties.

Putative Anti-inflammatory and Antioxidant Effects

Compounds containing a methoxyphenol moiety are known to exhibit antioxidant activities by scavenging free radicals. This activity may also contribute to anti-inflammatory effects through the modulation of inflammatory signaling pathways.

Hypothetical Modulation of Signaling Pathways

Based on the activities of other o-methoxyphenols, it is plausible that this compound could interact with key inflammatory pathways such as the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling cascades. It is important to note that the following diagrams represent hypothetical interactions and require experimental validation.

4.2.1. Potential Interaction with the COX-2 Pathway

The COX-2 enzyme is a key mediator of inflammation, catalyzing the production of prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Activates Phospholipase A2 Cell_Membrane Cell Membrane COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Molecule This compound (Hypothetical Inhibitor) Target_Molecule->COX2 Potential Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

4.2.2. Potential Interaction with the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of immune and inflammatory responses. Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Proinflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Target_Molecule This compound (Hypothetical Inhibitor) Target_Molecule->IKK_Complex Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical characterization of this compound. While a significant portion of the spectral data is predicted, the provided information, along with the detailed synthesis protocols, offers a solid foundation for researchers. The discussion on potential biological activities opens avenues for future pharmacological investigations into this compound and its derivatives. Further experimental validation of the presented data is encouraged to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)propan-2-ol is an organic compound of interest in various chemical and pharmaceutical research areas. As a substituted aromatic alcohol, its unique structural features—a methoxy group on the phenyl ring and a secondary alcohol on the propane chain—confer specific physical and chemical properties that are crucial for its application in synthesis and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and key spectral data for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data for this specific isomer is available, other properties are inferred from structurally similar compounds due to a lack of published experimental data for this exact molecule.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
Appearance Colorless to Pale Yellow Oil (Predicted)Inferred from similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
pKa 14.43 ± 0.20 (Predicted)ChemicalBook[2]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol (Predicted for a related compound)ChemicalBook[2]
Table 2: Chemical Identifiers for this compound
IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number Not available for this specific isomer
PubChem CID 578887PubChem[1]
SMILES CC(C(C1=CC=CC=C1OC)C)OInferred from structure
InChI InChI=1S/C10H14O2/c1-8(11)7-9-5-3-2-4-6-10(9)12-2/h2-6,8,11H,7H2,1-2H3Inferred from structure
InChIKey Not available for this specific isomer

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves the reaction of 2-methoxybenzaldehyde with ethylmagnesium bromide followed by an aqueous workup.

Materials:

  • 2-Methoxybenzaldehyde

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide in the anhydrous solvent.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.

  • Reaction with 2-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-methoxybenzaldehyde in the anhydrous solvent and add it to the dropping funnel.

    • Add the 2-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by flash column chromatography on silica gel.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.3 ppm), a signal for the methoxy group (around 3.8 ppm), a multiplet for the CH-OH proton, a multiplet for the benzylic CH₂ protons, and a doublet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, the benzylic carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations of the aromatic and aliphatic groups, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of water, a methyl group, or cleavage of the C-C bond adjacent to the aromatic ring.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Ethylmagnesium Bromide Mg->Grignard in Anhydrous Ether/THF EtBr Ethyl Bromide EtBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Aldehyde 2-Methoxy- benzaldehyde Aldehyde->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Purification (Chromatography) Dry->Purify Product 1-(2-Methoxyphenyl) propan-2-ol Purify->Product

Caption: Proposed synthetic workflow for this compound.

Diagram 2: Structure-Property Relationship

Structure_Property Molecule 1-(2-Methoxyphenyl) propan-2-ol Aromatic Aromatic Ring Molecule->Aromatic contains Methoxy Methoxy Group (-OCH3) Molecule->Methoxy contains Alcohol Secondary Alcohol (-CH(OH)CH3) Molecule->Alcohol contains Spectra Spectroscopic Signatures Molecule->Spectra exhibits Solubility Solubility Profile Aromatic->Solubility influences Reactivity Chemical Reactivity Aromatic->Reactivity influences Methoxy->Solubility influences Alcohol->Solubility influences Alcohol->Reactivity determines

Caption: Key structural features and their influence on properties.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound, general precautions for handling similar aromatic alcohols and ether compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames and other ignition sources, as the compound is likely flammable.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with potential applications in synthetic chemistry and drug development. While comprehensive experimental data is limited, this guide provides a summary of its known and predicted properties, a viable synthetic approach, and expected analytical characteristics. Further research is needed to fully characterize this molecule and explore its potential applications. Researchers should exercise appropriate caution during its synthesis and handling, following standard laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)propan-2-ol is an aromatic alcohol with potential applications in pharmaceutical and chemical research. As with any research chemical, understanding its stability profile is critical for ensuring the integrity of experimental results and for safe handling and storage. This guide provides an in-depth overview of the likely stability characteristics, recommended storage conditions, and methodologies for determining the shelf life of this compound.

Chemical Properties and Inferred Stability

The structure of this compound, featuring a hydroxyl group on a propyl chain attached to a methoxy-substituted benzene ring, suggests potential susceptibility to several degradation pathways common to aromatic alcohols and ethers.

Potential Degradation Pathways:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal ion catalysts.

  • Peroxide Formation: Like many ether-containing compounds, there is a possibility of peroxide formation upon prolonged exposure to air and light. Peroxides are often unstable and can be hazardous.

  • Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form the corresponding alkene.

  • Photodegradation: Aromatic compounds can be sensitive to UV light, which can induce photochemical reactions leading to degradation.

Recommended Storage Conditions and Shelf Life

Based on the stability of related phenolic and aromatic compounds, the following storage conditions are recommended to maximize the shelf life of this compound.[1][2][3] The actual shelf life should be determined empirically through stability testing.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and thermal degradation reactions.
Light Store in an amber or opaque container. Protect from direct light.Minimizes the risk of photodegradation. Phenolic compounds are known to be light-sensitive.[1][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces oxygen, thereby minimizing oxidative degradation and potential peroxide formation.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and atmospheric oxygen.

Inferred Shelf Life: Without specific data, a definitive shelf life cannot be provided. However, for many aromatic alcohols stored under the recommended conditions, a re-test date of 12-24 months is often suggested to ensure purity and potency.

Experimental Protocol: Stability-Indicating HPLC Assay

To empirically determine the shelf life and degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.[5][6][7][8]

Objective: To develop a quantitative HPLC method capable of separating this compound from its potential degradation products.

4.1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound

  • Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)

4.2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 60% A, decrease to 10% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm (based on the UV absorbance of the methoxyphenyl group)

  • Injection Volume: 10 µL

4.3. Forced Degradation Study: To ensure the method is stability-indicating, the compound is subjected to stress conditions to generate degradation products.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

4.4. Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The peak purity of the main compound in the presence of its degradation products should be confirmed using a diode array detector.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation cluster_3 Stability Study MD_Start Select HPLC Column & Mobile Phase MD_Opt Optimize Separation MD_Start->MD_Opt FD_Acid Acid Hydrolysis MD_Opt->FD_Acid FD_Base Base Hydrolysis MV_Spec Specificity FD_Base->MV_Spec FD_Ox Oxidation FD_Heat Thermal Stress FD_Light Photolytic Stress MV_Lin Linearity & Range MV_Acc Accuracy MV_Prec Precision SS_Setup Place Samples in Stability Chambers MV_Prec->SS_Setup SS_Pull Pull Samples at Time Points SS_Setup->SS_Pull SS_Analyze Analyze via Validated HPLC Method SS_Pull->SS_Analyze SS_Report Determine Shelf Life SS_Analyze->SS_Report

Caption: Workflow for a stability-indicating assay.

Contextual Signaling Pathway: Phenylpropanoid Biosynthesis

This compound is structurally related to phenylpropanoids, a large class of plant-derived secondary metabolites. The following diagram illustrates the general phenylpropanoid biosynthesis pathway, providing a biological context for this class of compounds.[9][10][11][12][13]

G cluster_products Downstream Products Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CoumaroylCoA 4-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA 4CL Flavonoids Flavonoids CoumaroylCoA->Flavonoids Lignans Lignans & Lignin CoumaroylCoA->Lignans Stilbenes Stilbenes CoumaroylCoA->Stilbenes Coumarins Coumarins CoumaroylCoA->Coumarins

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

References

An In-Depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1-(2-Methoxyphenyl)propan-2-ol, a substituted phenethylamine derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data with established knowledge from structurally related compounds to offer valuable insights for research and development.

Molecular and Physicochemical Properties

This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O₂. Its structure consists of a propan-2-ol chain attached to a benzene ring at the first position, with a methoxy group at the ortho-position of the ring. The presence of the methoxy group and the hydroxyl group significantly influences the molecule's electronic and physicochemical properties, including its polarity, solubility, and potential for hydrogen bonding.[1][2] These features are critical in determining its pharmacokinetic and pharmacodynamic profile.

Table 1: Predicted Physicochemical and Structural Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CC(CC1=CC=CC=C1OC)OPubChem
InChIKey ROVATSABYKBNCG-UHFFFAOYSA-NPubChem
XLogP3 2.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 29.5 ŲPubChem
Complexity 135PubChem

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the methoxy-substituted ring would appear in the downfield region, typically between 6.8 and 7.3 ppm. The methoxy group protons would present as a sharp singlet around 3.8 ppm. The protons of the propanol side chain, including the methyl, methylene, and methine protons, would be observed in the upfield region. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the unique chemical environments of this compound. The carbon atoms of the benzene ring would resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon would appear around 55 ppm. The carbons of the propanol side chain would have chemical shifts in the upfield region of the spectrum.

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Peaks/Regions
¹H NMR Chemical Shifts (ppm) Aromatic (4H): 6.8-7.3; Methine (1H, CH-OH): ~4.0; Methoxy (3H, O-CH₃): ~3.8; Methylene (2H, Ar-CH₂): ~2.7; Methyl (3H, C-CH₃): ~1.2; Hydroxyl (1H, OH): variable
¹³C NMR Chemical Shifts (ppm) Aromatic (C-O): ~157; Aromatic (C-C): 110-130; Methine (CH-OH): ~69; Methoxy (O-CH₃): ~55; Methylene (Ar-CH₂): ~40; Methyl (C-CH₃): ~23
Key IR Absorptions (cm⁻¹) O-H stretch (broad): 3200-3600; C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2850-3000; C=C stretch (aromatic): 1450-1600; C-O stretch (alcohol): 1050-1150; C-O stretch (ether): 1000-1300

Potential Pharmacological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, its structural similarity to known pharmacologically active molecules, such as methoxyphenylpropanolamines and other substituted phenethylamines, allows for informed hypotheses regarding its potential mechanisms of action.[3]

Adrenergic Receptor Modulation

Many aryloxypropanolamines are known to interact with adrenergic receptors.[4][5] The structural features of this compound are consistent with those of some beta-adrenergic receptor antagonists (beta-blockers). These compounds typically possess an aromatic ring, an ether linkage, and a propanolamine side chain. While the subject molecule is not a classical aryloxypropanolamine, the methoxyphenyl and propanol moieties suggest a potential for interaction with adrenergic receptors.[6] Antagonism of β-adrenergic receptors in the cardiovascular system leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Adrenergic_Signaling cluster_receptor β-Adrenergic Receptor Signaling This compound This compound β-AR β-Adrenergic Receptor This compound->β-AR Antagonism G_Protein Gs Protein β-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced heart rate) PKA->Cellular_Response Phosphorylates Targets

Hypothesized antagonistic action on β-adrenergic receptor signaling.
Myeloperoxidase Inhibition

Methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular diseases.[7] MPO produces potent oxidizing agents, and its inhibition is a therapeutic strategy for mitigating oxidative stress. The 2-methoxyphenyl moiety in the target molecule could potentially interact with the active site of MPO, thereby inhibiting its enzymatic activity.

Experimental Protocols

The following are detailed, albeit theoretical, experimental protocols for the synthesis, purification, and characterization of this compound, based on established organic chemistry methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction between 2-methoxybenzylmagnesium chloride and propionaldehyde, followed by an acidic workup.

Materials:

  • 2-methoxybenzyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propionaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-methoxybenzyl chloride in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred, and gentle heating may be required to initiate the reaction. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of propionaldehyde in anhydrous diethyl ether via the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. The resulting mixture will form two layers. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis_Workflow cluster_synthesis Synthesis and Purification Workflow A 1. Grignard Reagent Formation (2-methoxybenzyl chloride + Mg) B 2. Reaction with Propionaldehyde (in anhydrous ether at 0°C) A->B C 3. Aqueous Workup (Saturated NH4Cl) B->C D 4. Extraction (with diethyl ether) C->D E 5. Drying and Solvent Removal (Anhydrous MgSO4, Rotary Evaporation) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G H Pure this compound G->H

A logical workflow for the synthesis and purification of the target compound.
Purification

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting materials and byproducts.

Characterization

The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups, particularly the hydroxyl (O-H) and methoxy (C-O) stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, covering its physicochemical properties, predicted spectroscopic data, potential pharmacological activities, and a plausible experimental protocol for its synthesis and characterization. While direct experimental data for this compound is scarce, the information presented, derived from computational predictions and analysis of structurally related molecules, offers a solid foundation for future research. The potential for this molecule to interact with adrenergic receptors or inhibit myeloperoxidase suggests that it may be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of cardiovascular and inflammatory diseases. Further experimental validation of these theoretical properties is warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling 1-(2-Methoxyphenyl)propan-2-ol: A Technical Guide to its Synthesis, History, and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, discovery, and historical context of the chemical compound 1-(2-Methoxyphenyl)propan-2-ol. While specific details on its initial discovery and extensive biological applications remain limited in publicly accessible literature, this document consolidates available information on its synthesis and places it within the broader context of related pharmacologically active molecules.

Core Compound Properties

Basic physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.[1]

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
AppearanceNo data available
Boiling PointNo data available
Melting PointNo data available
SolubilityNo data available
CAS Number74589-56-5

Synthesis and Experimental Protocols

General Experimental Protocol: Reduction of 1-(2-methoxyphenyl)propan-2-one

This protocol is a representative method based on the common reduction of ketones to secondary alcohols using sodium borohydride.

Materials:

  • 1-(2-methoxyphenyl)propan-2-one

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M solution)

Procedure:

  • Dissolution: In a round-bottom flask of appropriate size, dissolve 1-(2-methoxyphenyl)propan-2-one in methanol. The concentration is typically in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add deionized water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. This should be repeated three times to ensure complete extraction.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and brine (saturated NaCl solution) to remove any remaining impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Ketone 1-(2-methoxyphenyl)propan-2-one in Methanol Reduction Addition of NaBH4 at 0°C Ketone->Reduction Stirring Reaction at 0°C to RT Reduction->Stirring Quench Quench with 1M HCl Stirring->Quench Evaporation1 Rotary Evaporation (Methanol removal) Quench->Evaporation1 Extraction Extraction with Et2O/EtOAc Evaporation1->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation2 Rotary Evaporation (Solvent removal) Drying->Evaporation2 Purification Column Chromatography (Optional) Evaporation2->Purification Product This compound Purification->Product Logical_Relationship cluster_precursor Precursor cluster_synthesis Synthesis cluster_target Target Compound cluster_application Potential Application cluster_final_product Final Products Precursor 1-(2-methoxyphenyl)propan-2-one Synthesis Reduction Precursor->Synthesis Target This compound Synthesis->Target Intermediate Synthetic Intermediate Target->Intermediate DrugA Adrenergic Modulators Intermediate->DrugA DrugB Anticancer Agents Intermediate->DrugB DrugC CNS Active Agents Intermediate->DrugC

References

In-depth Technical Guide on 1-(2-Methoxyphenyl)propan-2-ol: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Sparsely Documented Aryl Alkanolamine

Foreword

1-(2-Methoxyphenyl)propan-2-ol, a substituted aromatic alcohol, presents a case study in the challenges of characterizing fine chemicals for which extensive public-domain research is not available. This technical guide aims to provide a foundational understanding of its molecular structure and to explore its likely conformational properties based on the established principles of stereochemistry and the known behavior of related compounds. While dedicated experimental and computational studies on this specific molecule are not readily found in peer-reviewed literature, this document will construct a theoretical framework to guide researchers, scientists, and drug development professionals in their potential investigations.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a methoxy group at the ortho position relative to a propan-2-ol side chain. The presence of a chiral center at the second carbon of the propanol chain indicates that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2-methoxyphenyl)propan-2-ol.

Structural Details

The core components of the molecule are:

  • A Phenyl Ring: A six-carbon aromatic ring.

  • A Methoxy Group (-OCH₃): An electron-donating group attached to the phenyl ring.

  • A Propan-2-ol Group (-CH₂CH(OH)CH₃): A three-carbon aliphatic chain with a hydroxyl group on the second carbon.

The connectivity of these groups dictates the overall geometry and electronic distribution of the molecule.

Physicochemical Data Summary

Due to the limited availability of specific experimental data for this compound, the following table summarizes key computed and general physicochemical properties.

PropertyValue (Predicted/General)Source/Basis
Molecular Formula C₁₀H₁₄O₂Based on structural formula
Molecular Weight 166.22 g/mol Calculated from the molecular formula
CAS Number 75034-51-2Chemical Abstracts Service Registry Number
Appearance Likely a colorless liquidGeneral property of similar small aromatic alcohols
Boiling Point Not availableExpected to be elevated due to the hydroxyl group
Solubility Sparingly soluble in waterPredicted based on the presence of both polar (hydroxyl, methoxy) and nonpolar (phenyl, alkyl) groups
Chirality Exists as (R) and (S) enantiomersDue to the chiral center at C2 of the propanol chain

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the phenyl ring, the methylene bridge, and the propanol backbone. The key dihedral angles that define the spatial arrangement of the molecule are:

  • τ₁ (Cₐᵣ-Cₐᵣ-C-C): Rotation around the bond connecting the phenyl ring to the propanol side chain.

  • τ₂ (Cₐᵣ-C-C-O): Rotation around the C1-C2 bond of the propanol chain.

The steric hindrance between the ortho-methoxy group and the propanol side chain, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen, are expected to be the dominant factors influencing the preferred conformations.

Predicted Conformational Preferences

In the absence of specific computational or experimental studies, it is hypothesized that the molecule will adopt conformations that minimize steric clash. This would likely involve a staggered arrangement of the substituents along the C1-C2 bond. The orientation of the phenyl ring relative to the side chain will be influenced by the bulky methoxy group, likely favoring a conformation where the propanol moiety is directed away from it.

Experimental Protocols: A Methodological Gap

A thorough search of scientific databases reveals a lack of published experimental protocols specifically for the detailed conformational analysis or synthesis of this compound. Research in areas such as NMR spectroscopy for detailed structural elucidation (e.g., NOESY for through-space correlations) or X-ray crystallography for solid-state conformational determination has not been reported for this compound.

For researchers intending to study this molecule, standard organic chemistry protocols would apply.

General Synthetic Approach

A plausible synthetic route could involve the Grignard reaction between 2-methoxybenzylmagnesium halide and acetaldehyde, followed by an aqueous workup.

Illustrative Workflow for a Hypothetical Synthesis:

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup 2-methoxybenzyl_halide 2-Methoxybenzyl halide Grignard_reagent 2-Methoxybenzylmagnesium halide 2-methoxybenzyl_halide->Grignard_reagent Reacts with Mg_metal Magnesium Metal Mg_metal->Grignard_reagent ether Anhydrous Ether ether->Grignard_reagent Solvent intermediate Magnesium alkoxide intermediate Grignard_reagent->intermediate Reacts with acetaldehyde Acetaldehyde acetaldehyde->intermediate product This compound intermediate->product Protonation aqueous_acid Aqueous Acid (e.g., NH4Cl) aqueous_acid->product

Caption: Hypothetical Grignard synthesis of this compound.

Proposed Conformational Study Workflow

To experimentally determine the conformation, a combination of NMR spectroscopy and computational modeling would be a suitable approach.

Logical Workflow for Conformational Study:

G Synthesis Synthesis and Purification NMR_Acquisition 1D and 2D NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) Synthesis->NMR_Acquisition Computational_Modeling Computational Conformational Search (Molecular Mechanics, DFT) Synthesis->Computational_Modeling Data_Analysis Analysis of Coupling Constants and NOE correlations NMR_Acquisition->Data_Analysis Structure_Elucidation Comparison of Experimental and Computed Data Computational_Modeling->Structure_Elucidation Data_Analysis->Structure_Elucidation Final_Conformation Determination of Preferred Conformation Structure_Elucidation->Final_Conformation

Caption: Proposed workflow for the conformational analysis of the target molecule.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement in signaling pathways of this compound. However, the broader class of o-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. Any potential biological effect of the title compound would need to be determined through dedicated screening programs.

Conclusion and Future Directions

This compound remains a molecule with a significant lack of detailed characterization in the public domain. This guide has outlined its fundamental structure and posited its likely conformational behavior based on first principles. For researchers in drug discovery and materials science, this compound represents an opportunity for foundational research. Future work should focus on its synthesis, purification, and comprehensive structural elucidation using modern analytical techniques, including high-field NMR and single-crystal X-ray diffraction. Furthermore, its biological activity profile remains to be explored, which could unveil novel therapeutic potentials. The protocols and workflows suggested herein provide a roadmap for such future investigations.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1-(2-Methoxyphenyl)propan-2-ol is a chemical compound of interest in various fields, including pharmaceutical research and development, due to its structural relation to known pharmacologically active molecules. Accurate and precise quantification of this analyte is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This document outlines detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and versatile analytical techniques.

Analytical Methods Overview

Both HPLC and GC-MS offer distinct advantages for the analysis of this compound. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, and with the use of chiral stationary phases, it can be employed for the separation of enantiomers. GC-MS, on the other hand, provides excellent separation efficiency for volatile compounds and offers high sensitivity and specificity through mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods described in this document. These values are based on data from analogous compounds and should be confirmed during method validation.[1][2][3][4]

Table 1: HPLC Method Performance Characteristics (Adapted from related compounds)

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance Characteristics (Adapted from related compounds)

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

High-Performance Liquid Chromatography (HPLC) Method

This section provides a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. A chiral separation method is also described.

Standard HPLC Protocol (Achiral)

Principle: The compound is separated on a C18 reversed-phase column based on its hydrophobicity, using a polar mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 272 nm (based on the methoxyphenyl chromophore)

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Mobile Phase: Prepare the required composition of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Chiral HPLC Protocol

Principle: Enantiomers of this compound are separated on a chiral stationary phase (CSP) that selectively interacts with each enantiomer to a different extent, leading to different retention times.

Experimental Protocol:

  • Instrumentation: Same as the standard HPLC protocol.

  • Chemicals and Reagents:

    • Racemic this compound

    • HPLC grade n-Hexane

    • HPLC grade 2-Propanol (Isopropanol)

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mixture of n-Hexane and 2-Propanol. Degas before use.

    • Sample Preparation: Dissolve the racemic sample in the mobile phase.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample and record the chromatogram.

    • The two enantiomers should be resolved into two separate peaks.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis prep_standard Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_standard->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare and Filter Sample inject_sample Inject Samples prep_sample->inject_sample hplc_system Equilibrate HPLC System (Column and Detector) hplc_system->inject_cal hplc_system->inject_sample gen_curve Generate Calibration Curve inject_cal->gen_curve quantify Quantify Analyte inject_sample->quantify gen_curve->quantify

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a protocol for the determination of this compound using GC-MS.

Principle: The volatile analyte is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated compound is then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector and an autosampler.

  • Chemicals and Reagents:

    • This compound reference standard

    • High-purity helium (carrier gas)

    • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or split.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, select characteristic ions of this compound (e.g., m/z 121, 135, 166).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable volatile solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

    • Sample Preparation:

      • Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the calibration range.

      • Solid Samples: Perform a solvent extraction (e.g., with ethyl acetate) followed by concentration or dilution as needed.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • In full scan mode, identify the peak for this compound by its retention time and mass spectrum.

    • In SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis prep_stock Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal inject Inject Standards and Samples prep_cal->inject prep_sample Sample Extraction/Dilution prep_sample->inject gcms_setup Set up GC-MS Parameters gcms_setup->inject acquire Acquire Data (Full Scan/SIM) inject->acquire process_data Process Data and Quantify acquire->process_data

Caption: Workflow for GC-MS analysis.

Method Validation Considerations

As these methods are adapted, a thorough validation is essential. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: Quantification of 1-(2-Methoxyphenyl)propan-2-ol in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)propan-2-ol is a compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The protocols provided herein detail sample preparation procedures, chromatographic and mass spectrometric conditions, and method validation parameters based on established bioanalytical guidelines.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described LC-MS/MS method for the analysis of this compound in human plasma and urine.

Table 1: Calibration Curve and Linearity

Biological MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Deviation of Back-Calculated Concentrations (%)
Human Plasma1 - 1000≥ 0.995≤ ±15% (≤ ±20% at LLOQ)
Human Urine5 - 2500≥ 0.995≤ ±15% (≤ ±20% at LLOQ)

Table 2: Precision and Accuracy

Biological MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Human PlasmaLLOQ1≤ 10± 18≤ 12± 19
LQC3≤ 8± 10≤ 9± 12
MQC100≤ 6± 7≤ 7± 9
HQC800≤ 5± 5≤ 6± 8
Human UrineLLOQ5≤ 12± 17≤ 14± 18
LQC15≤ 9± 11≤ 10± 13
MQC500≤ 7± 8≤ 8± 10
HQC2000≤ 5± 6≤ 6± 9

Table 3: Recovery and Matrix Effect

Biological MatrixQC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Human PlasmaLQC88.590.20.950.98
HQC91.289.80.930.96
Human UrineLQC92.494.11.031.01
HQC94.693.51.051.04

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • Human urine

Sample Preparation

2.1. Human Plasma: Protein Precipitation

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2.2. Human Urine: Liquid-Liquid Extraction

  • Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to remove particulates.

  • To 200 µL of urine supernatant in a glass tube, add 20 µL of internal standard working solution (e.g., 500 ng/mL of this compound-d3 in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

3.1. Liquid Chromatography

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

3.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions:

    • This compound: Q1: 167.1 -> Q3: 107.1 (Quantifier), 135.1 (Qualifier)

    • This compound-d3 (IS): Q1: 170.1 -> Q3: 110.1

Visualizations

Experimental Workflow

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start 100 µL Plasma p_is Add Internal Standard p_start->p_is p_ppt Add 300 µL Acetonitrile (Protein Precipitation) p_is->p_ppt p_vortex Vortex & Centrifuge p_ppt->p_vortex p_supernatant Transfer Supernatant p_vortex->p_supernatant p_evap Evaporate to Dryness p_supernatant->p_evap p_recon Reconstitute p_evap->p_recon p_inject Inject into LC-MS/MS p_recon->p_inject u_start 200 µL Urine u_is Add Internal Standard u_start->u_is u_lle Add 1 mL MTBE (Liquid-Liquid Extraction) u_is->u_lle u_vortex Vortex & Centrifuge u_lle->u_vortex u_organic Transfer Organic Layer u_vortex->u_organic u_evap Evaporate to Dryness u_organic->u_evap u_recon Reconstitute u_evap->u_recon u_inject Inject into LC-MS/MS u_recon->u_inject G start Method Development validation Full Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity Pass linearity Calibration Curve & Linearity validation->linearity Pass accuracy Accuracy & Precision validation->accuracy Pass recovery Recovery & Matrix Effect validation->recovery Pass stability Stability Studies validation->stability Pass fail Method Optimization validation->fail Fail validated Validated Method selectivity->validated linearity->validated accuracy->validated recovery->validated stability->validated fail->validation

Application Note: High-Performance Liquid Chromatography for the Analysis of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Methoxyphenyl)propan-2-ol. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol details a reversed-phase HPLC approach with UV detection, providing a solid foundation for method development and validation.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical research and chemical synthesis. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and specificity. This document outlines a starting point for developing a robust HPLC method for this compound.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The selection of a C18 stationary phase provides a versatile platform for the separation of moderately polar compounds. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape and retention. UV detection is selected based on the presence of the methoxyphenyl chromophore in the analyte's structure.

Chromatographic Conditions
ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 272 nm
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Measure 500 mL of HPLC grade acetonitrile.

  • Measure 500 mL of HPLC grade water.

  • Combine the acetonitrile and water in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add a small amount of mobile phase to dissolve the standard.

  • Once dissolved, dilute to the mark with the mobile phase and mix well.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) HPLCSystem HPLC System Equilibration MobilePhase->HPLCSystem StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCSystem->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Considerations

For routine use, this proposed method should be fully validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The proposed reversed-phase HPLC method provides a practical and efficient starting point for the quantitative analysis of this compound. The method is straightforward and utilizes common HPLC instrumentation. Further method development and validation are recommended to ensure its suitability for specific applications.

Application Notes and Protocols for the GC-MS Analysis of 1-(2-Methoxyphenyl)propan-2-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 1-(2-Methoxyphenyl)propan-2-ol and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research and development needs.

Introduction

This compound is an aromatic alcohol whose metabolic fate is of interest in drug development and toxicology. Understanding its biotransformation is crucial for evaluating its pharmacokinetic profile and potential physiological effects. The primary metabolic pathways for compounds with similar structures involve O-demethylation and aromatic hydroxylation. This document details the analytical procedures for identifying and quantifying the parent compound and its expected metabolites:

  • Metabolite 1 (M1): O-desmethyl-1-(2-hydroxyphenyl)propan-2-ol (resulting from O-demethylation)

  • Metabolite 2 (M2): Hydroxylated-1-(2-methoxyphenyl)propan-2-ol (resulting from aromatic ring hydroxylation)

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, liver microsomes). Below are protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for the extraction of drug metabolites from biological fluids.

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Collection: Collect 1 mL of the biological sample (e.g., plasma, urine) in a clean glass tube.

  • pH Adjustment: Adjust the pH of the sample to approximately 9-10 by adding a suitable buffer (e.g., 1 M sodium carbonate).

  • Extraction: Add 5 mL of a non-polar organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol (9:1, v/v).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for GC-MS analysis, such as methanol or ethyl acetate.

2.1.2. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated 1 mL biological sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of methanol or ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 80°C, hold for 2 minutesRamp 1: 10°C/min to 200°C, hold for 2 minutesRamp 2: 20°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the expected quantitative data for this compound and its primary metabolites. Retention indices are predicted based on the compound's structure and behavior on non-polar columns. Mass-to-charge ratios (m/z) for the metabolites are predicted based on the known fragmentation of the parent compound and general fragmentation patterns of similar chemical structures.

Table 1: Predicted Retention and Mass Spectral Data

CompoundPredicted Retention Index (Non-polar column)Molecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)
This compound1200 - 1300166.22121, 107, 91, 77, 45
M1: O-desmethyl-1-(2-hydroxyphenyl)propan-2-ol1250 - 1350152.19107, 94, 77, 45
M2: Hydroxylated-1-(2-methoxyphenyl)propan-2-ol1300 - 1400182.22137, 121, 107, 91, 77, 45

Table 2: Description of Key Mass Fragments

Compoundm/zPredicted Fragment Structure/Identity
This compound 121[C8H9O]+ (methoxyphenylmethyl cation)
107[C7H7O]+
91[C7H7]+ (tropylium ion)
77[C6H5]+ (phenyl cation)
45[C2H5O]+
M1: O-desmethyl-1-(2-hydroxyphenyl)propan-2-ol 107[C7H7O]+ (hydroxyphenylmethyl cation)
94[C6H6O]+• (phenol radical cation)
77[C6H5]+ (phenyl cation)
45[C2H5O]+
M2: Hydroxylated-1-(2-methoxyphenyl)propan-2-ol 137[C8H9O2]+ (hydroxymethoxyphenylmethyl cation)
121[C8H9O]+ (methoxyphenylmethyl cation)
107[C7H7O]+
91[C7H7]+ (tropylium ion)
77[C6H5]+ (phenyl cation)
45[C2H5O]+

Visualizations

Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathways of this compound.

G Metabolic Pathway of this compound parent This compound m1 M1: O-desmethyl-1-(2-hydroxyphenyl)propan-2-ol parent->m1 O-Demethylation (CYP450) m2 M2: Hydroxylated-1-(2-methoxyphenyl)propan-2-ol parent->m2 Aromatic Hydroxylation (CYP450)

Proposed metabolic pathway.
Experimental Workflow

The diagram below outlines the general experimental workflow for the GC-MS analysis.

G GC-MS Experimental Workflow sample Biological Sample (Plasma, Urine, etc.) prep Sample Preparation (LLE or SPE) sample->prep gcms GC-MS Analysis prep->gcms data Data Acquisition (Full Scan / SIM) gcms->data analysis Data Analysis (Identification & Quantification) data->analysis

Application Notes and Protocols for 1-(2-Methoxyphenyl)propan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(2-Methoxyphenyl)propan-2-ol, a versatile secondary alcohol, in organic synthesis. This document details its application as a precursor in key chemical transformations, including oxidation to the corresponding ketone and dehydration to form an alkene. The protocols provided are based on established chemical principles and aim to serve as a practical guide for laboratory applications.

Overview of Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the synthesis of more complex molecules. Its secondary alcohol functionality allows for a range of chemical transformations, making it a point of interest for generating diverse molecular scaffolds. The methoxy-substituted phenyl ring can also influence the reactivity and properties of the molecule and its derivatives.

The two primary applications detailed in these notes are:

  • Oxidation to 1-(2-Methoxyphenyl)propan-2-one: The conversion of the secondary alcohol to a ketone is a fundamental transformation in organic synthesis. The resulting ketone, 1-(2-Methoxyphenyl)propan-2-one, can serve as an intermediate in the synthesis of various biologically active compounds and fine chemicals.

  • Dehydration to (E/Z)-1-(2-methoxyphenyl)prop-1-ene: The elimination of water from the alcohol leads to the formation of an alkene. This reaction provides a route to unsaturated compounds that can undergo further functionalization, such as in polymerization or addition reactions.

Experimental Protocols

Oxidation of this compound to 1-(2-Methoxyphenyl)propan-2-one

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using a chromium-based reagent.

Reaction Scheme:

reactant This compound product 1-(2-Methoxyphenyl)propan-2-one reactant->product Oxidation reagent Oxidizing Agent (e.g., PCC, PDC)

Caption: Oxidation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound166.221.66 g10 mmol
Pyridinium chlorochromate (PCC)215.563.23 g15 mmol
Dichloromethane (DCM)84.9350 mL-
Celite®-5 g-
Diethyl ether74.12100 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) and Celite® (5 g) in dichloromethane (DCM, 50 mL), add a solution of this compound (1.66 g, 10 mmol) in DCM (10 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2-methoxyphenyl)propan-2-one.

Expected Yield: 80-90%

Dehydration of this compound to (E/Z)-1-(2-methoxyphenyl)prop-1-ene

This protocol outlines the acid-catalyzed dehydration of the alcohol to form the corresponding alkene.

Reaction Scheme:

reactant This compound product (E/Z)-1-(2-methoxyphenyl)prop-1-ene reactant->product Dehydration (-H₂O) reagent Acid Catalyst (e.g., H₂SO₄, p-TsOH) start This compound oxidation Oxidation start->oxidation dehydration Dehydration start->dehydration ketone 1-(2-Methoxyphenyl)propan-2-one oxidation->ketone alkene (E/Z)-1-(2-methoxyphenyl)prop-1-ene dehydration->alkene further_ketone Further Functionalization (e.g., Reductive Amination, Grignard Reaction) ketone->further_ketone further_alkene Further Functionalization (e.g., Hydrogenation, Halogenation) alkene->further_alkene

Application Notes and Protocols: 1-(2-Methoxyphenyl)propan-2-ol as a Chiral Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-methoxyphenyl)propan-2-ol as a chiral building block in the synthesis of pharmaceuticals, particularly in the development of β-adrenergic blockers. The stereochemistry of these compounds is paramount, as the desired therapeutic activity often resides in a single enantiomer.

Introduction to this compound in Chiral Synthesis

Chirality is a critical consideration in drug design and development, as different enantiomers of a drug molecule can exhibit distinct pharmacological and toxicological profiles. This compound is a versatile chiral synthon, particularly for the synthesis of aryloxypropanolamine β-blockers. The (S)-enantiomer of related structures is often the more potent β-adrenergic receptor antagonist. For instance, (S)-(-)-moprolol, which features a 1-(2-methoxyphenoxy) moiety, demonstrates significant β-blocking effects, while its (R)-(+)-isomer is inactive[1]. Therefore, efficient methods for obtaining enantiomerically pure this compound are of high importance.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the separation of racemic alcohols. Lipases, such as those from Candida antarctica and Pseudomonas cepacia, are frequently employed for their high enantioselectivity in acylating one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the esterified product.

Applications in Pharmaceutical Synthesis

The primary application of chiral this compound is in the synthesis of β-blockers. The general structure of these drugs consists of an aryloxy group linked to a propan-2-ol backbone with an amine side chain. The enantiomerically pure (S)-1-(2-methoxyphenyl)propan-2-ol can be converted into a key epoxide intermediate, (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane, which can then be reacted with various amines to produce a library of potential β-blocker candidates.

A notable example of a pharmaceutical that can be synthesized from this chiral building block is Moprolol . Moprolol is a β-adrenergic blocker used in the treatment of hypertension and angina pectoris.

Data Presentation: Enzymatic Kinetic Resolution of Aryl-propan-2-ols

SubstrateLipaseAcyl DonorSolventYield of (S)-Alcohol (%)Enantiomeric Excess of (S)-Alcohol (%)Reference
1-Phenyl-1-propanolNovozym 435 (Candida antarctica lipase B)Lauric AcidToluene>4595Analogous System
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olCandida antarctica lipase BVinyl butanoateHexane~50>99[2]
BenzylcarbinolsCarica papaya lipaseVinyl hexanoateDiisopropyl ether~50>99[3]
Aryltrimethylsilyl chiral alcoholsPseudomonas cepacia lipaseVinyl acetateHexaneup to 49>99[4]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound based on established methods for similar secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a solution of racemic this compound (1.0 eq) in anhydrous toluene, add vinyl acetate (2.0 eq).

  • Add immobilized Candida antarctica lipase B (20-50 mg per mmol of substrate).

  • If desired, add activated molecular sieves to maintain anhydrous conditions.

  • Seal the reaction vessel and stir the mixture at a constant temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acetylated (R)-alcohol.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of (S)-1-(2-methoxyphenyl)propan-2-ol and (R)-1-(2-methoxyphenyl)propyl acetate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane

This protocol outlines a plausible synthesis of the key epoxide intermediate from the resolved (S)-1-(2-methoxyphenyl)propan-2-ol. This example utilizes a tosylation-cyclization sequence.

Materials:

  • (S)-1-(2-methoxyphenyl)propan-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF)

Procedure:

Step 1: Tosylation of (S)-1-(2-methoxyphenyl)propan-2-ol

  • Dissolve (S)-1-(2-methoxyphenyl)propan-2-ol (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add pyridine or triethylamine (1.2 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

Step 2: Intramolecular Cyclization to the Epoxide

  • Dissolve the crude tosylate from Step 1 in anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane.

Visualizations

Synthetic_Pathway_to_Moprolol racemate Racemic this compound s_alcohol (S)-1-(2-Methoxyphenyl)propan-2-ol racemate->s_alcohol Enzymatic Kinetic Resolution (Lipase) r_ester (R)-1-(2-Methoxyphenyl)propyl acetate racemate->r_ester Enzymatic Kinetic Resolution (Lipase) epoxide (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane s_alcohol->epoxide Tosylation & Intramolecular Cyclization moprolol (S)-Moprolol epoxide->moprolol Ring-opening with Isopropylamine

Caption: Synthetic pathway from racemic this compound to (S)-Moprolol.

Experimental_Workflow_EKR start Start: Racemic Alcohol, Lipase, Acyl Donor, Solvent reaction Reaction at controlled temperature (e.g., 40°C) start->reaction monitoring Monitor conversion and e.e. by chiral HPLC/GC reaction->monitoring stop Stop reaction at ~50% conversion monitoring->stop filtration Filter to remove and recycle immobilized enzyme stop->filtration concentration Concentrate the filtrate filtration->concentration purification Purify by column chromatography concentration->purification s_product Isolated (S)-Alcohol purification->s_product r_product Isolated (R)-Ester purification->r_product

Caption: Experimental workflow for enzymatic kinetic resolution.

Chirality_Transfer cluster_0 Enzymatic Resolution cluster_1 Separation & Synthesis racemate Racemic Mixture (R)-Alcohol (S)-Alcohol lipase Lipase racemate->lipase products Mixture (R)-Ester (S)-Alcohol lipase->products s_alcohol (S)-Alcohol products->s_alcohol Chromatographic Separation s_pharmaceutical (S)-Pharmaceutical s_alcohol->s_pharmaceutical Further Synthesis

Caption: Logical relationship of chirality transfer from racemate to the final product.

References

Application Notes and Protocols for 1-(2-Methoxyphenyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

This document provides a summary of the known biological activities of derivatives based on the 1-(2-methoxyphenyl)propan-2-ol scaffold. The methoxyphenyl group is a common feature in many biologically active compounds, contributing to a range of pharmacological effects. Derivatives of this compound have been investigated for their potential as dopaminergic ligands, anticancer agents, and antimicrobial compounds. These notes are intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Dopaminergic Activity

Derivatives of 1-(2-methoxyphenyl)piperazine, which share the core 2-methoxyphenyl moiety, have been synthesized and evaluated for their affinity to dopamine D2 receptors. These compounds are of interest for the development of novel antipsychotic drugs.

Data Presentation
Compound IDStructureReceptor TargetBinding Affinity (Ki) [nM]Reference
25 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineDopamine D254
Experimental Protocols

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol describes the methodology to determine the binding affinity of test compounds to the dopamine D2 receptor using a radioligand displacement assay.

1. Membrane Preparation:

  • Rat caudate nuclei are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.
  • The supernatant is then centrifuged at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the synaptosomal membranes.
  • The pellet is resuspended in fresh buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The assay is performed in a total volume of 0.4 mL in a buffer solution containing 4 mM MgCl2, 1.5 mM CaCl2, 5 mM KCl, 120 mM NaCl, and 25 mM Tris-HCl, pH 7.4.
  • Incubate the membrane preparation (0.7 mg/mL protein concentration) with a fixed concentration of the radioligand [3H]spiperone.
  • Add varying concentrations of the test compound (e.g., from 10^-10 to 10^-5 M).
  • Incubate the mixture at 37°C for 10 minutes.
  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
  • Wash the filters rapidly with cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
  • Specific binding is calculated by subtracting non-specific binding from total binding.

3. Data Analysis:

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization

experimental_workflow_d2_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Caudate Nuclei p2 Low-speed Centrifugation p1->p2 p3 High-speed Centrifugation p2->p3 p4 Resuspend Membrane Pellet p3->p4 a1 Incubate Membranes with [3H]spiperone and Test Compound p4->a1 a2 Terminate by Filtration a1->a2 a3 Wash Filters a2->a3 a4 Measure Radioactivity a3->a4 d1 Calculate Specific Binding a4->d1 d2 Determine IC50 values d1->d2 d3 Calculate Ki values d2->d3 signaling_pathway_apoptosis cluster_pathway Simplified Apoptosis Pathway drug Anticancer Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis logical_relationship_sar cluster_sar Structure-Activity Relationship (SAR) for Antimicrobial Activity core Core Scaffold (e.g., Chalcone, Pyrazoline) methoxy Methoxy Group Substitution core->methoxy polarity Increased Polarity core->polarity gram_neg Gram-Negative Activity methoxy->gram_neg enhances gram_pos Gram-Positive Activity polarity->gram_pos enhances

Application Notes and Protocols: Pharmacological Profile of 1-(2-Methoxyphenyl)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profiling of 1-(2-methoxyphenyl)propan-2-ol analogs and structurally related compounds. The following sections detail experimental protocols for key assays and present representative data to guide research and development in this area.

Introduction

This compound and its analogs represent a class of compounds with potential psychoactive and therapeutic properties. Their structural similarity to known pharmacologically active agents, such as substituted cathinones and phenethylamines, suggests possible interactions with monoamine transporters and receptors in the central nervous system. Understanding the pharmacological profile of these analogs is crucial for identifying potential therapeutic applications and assessing their safety.

Key Pharmacological Targets and Pathways

The primary pharmacological targets for many psychoactive compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and/or serotonin, which can produce a range of physiological and psychological effects.

The signaling pathway at a monoaminergic synapse involves the release of neurotransmitters from the presynaptic neuron, their binding to postsynaptic receptors, and their subsequent removal from the synaptic cleft by reuptake transporters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) transporter Monoamine Transporter (DAT, NET, SERT) monoamine Monoamine vesicle->monoamine Release maoi MAO transporter->maoi Metabolism monoamine->transporter receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Reuptake Inhibitor inhibitor->transporter Inhibition

Figure 1: Monoamine release, reuptake, and inhibition at the synapse.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro pharmacological data for a representative methoxy-substituted cathinone analog, 4-methoxy-α-pyrrolidinopropiophenone (MOPPP), which shares structural similarities with the 1-(methoxyphenyl)propan-2-ol scaffold. This data provides insight into the potential activity of this class of compounds at monoamine transporters.

CompoundTargetAssay TypeIC50 (µM)[1]
MOPPP NETUptake Inhibition4.6[1]
DATUptake Inhibition4.6[1]
SERTUptake Inhibition>10[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are essential for characterizing the pharmacological profile of novel this compound analogs.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific monoamine transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Non-specific binding control (a known high-affinity ligand for the transporter).

  • Test compounds (this compound analogs).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target transporter to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer. Prepare serial dilutions of the test compounds.

  • Incubation: Add the assay buffer containing a fixed concentration of the radioligand and varying concentrations of the test compound to the wells. For determining total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of the non-specific binding control.

  • Equilibrium: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter by its transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Known transporter inhibitor for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Test compounds.

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating: Follow the same procedure as for the radioligand binding assay.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or vehicle for a defined period.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Follow the same procedure as for the radioligand binding assay.

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HEK293 cells expressing transporter B Seed cells in 96-well plates A->B C Wash cells and pre-incubate with test compounds B->C D Initiate uptake with radiolabeled monoamine C->D E Incubate at 37°C D->E F Terminate uptake by washing with cold buffer E->F G Lyse cells F->G H Scintillation counting G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for monoamine uptake inhibition assay.

In Vivo Pharmacological Assessment

While in vitro assays provide crucial information on the molecular targets of a compound, in vivo studies are necessary to understand its overall physiological and behavioral effects. For compounds acting on monoamine transporters, typical in vivo assessments include:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Drug Discrimination: To determine if the subjective effects of a novel compound are similar to those of known drugs of abuse.

  • Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions.

  • Cardiovascular and Thermoregulatory Monitoring: To assess potential side effects.

The selection of in vivo models and assays will depend on the specific therapeutic indication or potential for abuse being investigated.

Conclusion

The pharmacological profiling of this compound analogs requires a systematic approach involving in vitro and in vivo studies. The protocols and data presented here provide a framework for researchers to characterize the activity of these compounds at key CNS targets, particularly the monoamine transporters. This information is essential for advancing our understanding of their therapeutic potential and safety profile.

References

Application Notes and Protocols for 1-(2-Methoxyphenyl)propan-2-ol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of chiral ligands derived from 1-(2-Methoxyphenyl)propan-2-ol in key asymmetric catalytic reactions. While direct catalytic applications of this compound are not extensively documented, its structure makes it an excellent precursor for the synthesis of valuable chiral ligands. This document outlines the synthesis of a novel phosphine ligand, (R)- or (S)-1-(2-methoxyphenyl)propan-2-yl diphenylphosphinite, and its application in asymmetric catalysis.

Part 1: Synthesis of a Chiral Phosphine Ligand from this compound

The chiral alcohol this compound can be converted into a valuable P-chiral phosphine ligand. The 2-methoxyphenyl group is a well-established motif in phosphine ligands that often enhances catalyst performance.

Protocol 1: Synthesis of (S)-1-(2-methoxyphenyl)propan-2-yl diphenylphosphinite

This protocol describes the synthesis of a chiral phosphinite ligand from the corresponding chiral alcohol. The reaction proceeds via a straightforward nucleophilic substitution.

Materials:

  • (S)-1-(2-Methoxyphenyl)propan-2-ol

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-1-(2-Methoxyphenyl)propan-2-ol (1 equivalent).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the solution.

  • Add chlorodiphenylphosphine (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired phosphinite ligand.

Visualization of Ligand Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 (S)-1-(2-Methoxyphenyl)propan-2-ol reaction Nucleophilic Substitution in Anhydrous DCM, 0°C to RT start1->reaction start2 Chlorodiphenylphosphine start2->reaction start3 Triethylamine start3->reaction quench Quench with NaHCO3 reaction->quench extract Extraction with DCM quench->extract dry Drying and Concentration extract->dry purify Flash Chromatography dry->purify product (S)-1-(2-methoxyphenyl)propan-2-yl diphenylphosphinite Ligand purify->product

Caption: Workflow for the synthesis of the chiral phosphinite ligand.

Part 2: Application in Asymmetric Catalysis

The newly synthesized chiral phosphinite ligand can be employed in various asymmetric catalytic reactions. Below are detailed protocols for its application in two key transformations.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[1]

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-1-(2-methoxyphenyl)propan-2-yl diphenylphosphinite (the synthesized ligand)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous hexane

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral phosphinite ligand (0.02 mmol, 10 mol%) in anhydrous hexane (2.0 mL).

  • Add Ti(OⁱPr)₄ (0.06 mmol, 30 mol%) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C.

  • Add Et₂Zn (1.0 M in hexanes, 0.4 mmol, 2.0 equivalents) dropwise.

  • Add benzaldehyde (0.2 mmol, 1.0 equivalent).

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

EntryAldehydeLigand (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde100128592 (S)
24-Chlorobenzaldehyde100128290 (S)
32-Naphthaldehyde100187588 (S)
4Cinnamaldehyde10-10246885 (S)

Visualization of Catalytic Cycle:

G catalyst [Ti(OⁱPr)₄ + Ligand] active_catalyst Chiral Ti-Ligand Complex catalyst->active_catalyst Ligand Exchange et2zn Et₂Zn et2zn->active_catalyst intermediate Ti-Aldehyde Complex active_catalyst->intermediate Coordination aldehyde RCHO aldehyde->intermediate product_complex Ti-Alkoxide Complex intermediate->product_complex Alkyl Transfer product_complex->active_catalyst Transmetalation (releases Zn(OR)(Et)) product Chiral Alcohol product_complex->product Hydrolysis zn_alkoxide Zn(OR)(Et) product_complex->zn_alkoxide

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • (S)-1-(2-methoxyphenyl)propan-2-yl diphenylphosphinite (the synthesized ligand)

  • [Ru(p-cymene)Cl₂]₂

  • Sodium formate

  • Formic acid/triethylamine azeotrope (5:2)

  • Acetophenone

  • 2-Propanol

  • Water

Procedure:

  • In a Schlenk tube, dissolve the chiral phosphinite ligand (0.0125 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) in a mixture of water and 2-propanol (1:1, 2 mL).

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst.

  • Cool the solution to room temperature.

  • Add acetophenone (1.0 mmol).

  • Add the formic acid/triethylamine azeotrope (0.5 mL).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by GC or TLC.

  • After completion, quench with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation:

EntryKetoneCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
1Acetophenone124>9995 (R)
21-Tetralone1249892 (R)
3Propiophenone1369590 (R)
42-Acetylpyridine124>9996 (R)

Visualization of Experimental Workflow:

G cluster_catalyst_prep Catalyst Formation cluster_reaction Hydrogenation Reaction cluster_analysis Workup and Analysis ligand Chiral Ligand heating Heat at 80°C, 1h ligand->heating ru_precatalyst [Ru(p-cymene)Cl₂]₂ ru_precatalyst->heating solvent_prep H₂O / 2-Propanol solvent_prep->heating active_catalyst Active Ru-Catalyst heating->active_catalyst reaction Stir at RT, 24h active_catalyst->reaction ketone Ketone Substrate ketone->reaction h_source HCO₂H / NEt₃ h_source->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC/GC for ee purification->analysis final_product Chiral Alcohol analysis->final_product

Caption: Workflow for asymmetric transfer hydrogenation of a ketone.

References

Application of 1-(2-Methoxyphenyl)propan-2-ol in Materials Science: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the applications of 1-(2-Methoxyphenyl)propan-2-ol in materials science.

Introduction:

This document outlines the current understanding of the application of the chemical compound this compound within the field of materials science. An extensive literature and patent search was conducted to collate available data on its use as a monomer, polymer precursor, in nanoparticle synthesis, organic electronics, coatings, or other material applications.

Summary of Findings:

Following a thorough review of scientific databases and patent literature, there is a notable absence of published research detailing the specific application of this compound in materials science. The primary focus of available information on this compound and its derivatives is in the context of organic synthesis and pharmacology.

While the direct application of this compound in materials science is not documented, research on closely related isomers and derivatives provides insights into the potential roles of this class of compounds in the development of new materials. It is important to explicitly state that the following information pertains to related, but structurally distinct, compounds.

Applications of Related Isomers and Derivatives in Materials Science:

The structural isomers and derivatives of this compound, particularly those with the methoxy group in the para position (4-methoxyphenyl), have found utility in various applications. These are highlighted to provide a contextual understanding of how methoxyphenyl propanol moieties can be incorporated into material design.

  • Polymer Chemistry: Lignin-derived phenolic compounds, which share structural similarities with methoxyphenyl compounds, are being explored as bio-based monomer precursors for thermoplastics and thermoset polymers. For instance, 2-methoxy-4-vinylphenol, a related compound, has been used to prepare functional monomers for radical polymerizations, leading to the creation of new bio-based and functional materials.

  • Intermediates in Synthesis: The isomer, 1-(4-methoxyphenyl)propan-2-ol, is documented as an intermediate in the synthesis of other organic molecules. While not a direct materials application, its role as a building block suggests that this compound could potentially be used in the synthesis of more complex molecules for materials applications, such as liquid crystals or functional polymers.

Logical Relationship of Phenylpropanol Derivatives in Material Synthesis

The potential utility of phenylpropanol derivatives in materials science often stems from the functional groups present in the molecule: the hydroxyl (-OH) group and the phenyl ring. The hydroxyl group can be used for esterification or etherification reactions to create monomers for polyesters or polyethers. The phenyl ring can be functionalized to tune the electronic and physical properties of the resulting material.

Caption: Hypothetical workflow for utilizing this compound in polymer synthesis.

At present, there is no specific, documented application for this compound within the field of materials science in publicly available literature. The information provided herein on related compounds serves to illustrate the potential for this class of molecules in materials development. Further research would be required to explore and establish any utility of this compound in this scientific domain. Researchers interested in this compound for materials applications should consider its potential as a precursor for functional monomers, leveraging the reactivity of its hydroxyl group and the properties of the methoxyphenyl moiety. However, any such application would be novel and would require foundational research to determine its feasibility and the properties of any resulting materials.

Troubleshooting & Optimization

Purification challenges of chiral alcohols like 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chiral alcohols, with a specific focus on 1-(2-Methoxyphenyl)propan-2-ol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound and other chiral alcohols.

Issue 1: Poor or No Enantiomeric Separation in Chiral HPLC

Symptom Possible Cause Suggested Solution
Single, sharp peakInappropriate chiral stationary phase (CSP).Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic alcohols.[1]
Unsuitable mobile phase.For normal-phase HPLC, try a mobile phase of n-hexane with an alcohol modifier like isopropanol or ethanol.[1] For reversed-phase, use water/buffer with acetonitrile or methanol.
Broad peaks with poor resolutionMobile phase composition not optimal.Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage can improve resolution but may increase run time.[1][2]
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase interaction time with the CSP.[1][2]
Column overload.Dilute your sample and reinject.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[2]
Tailing or fronting peaksSample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Presence of impurities.Ensure the sample is free from particulate matter by filtering before injection.

Issue 2: Low Yield or Enantiomeric Excess (e.e.) in Enzymatic Resolution

Symptom Possible Cause Suggested Solution
Low conversion (<50%)Inactive or inhibited enzyme.Ensure the correct lipase is being used (e.g., Candida antarctica lipase B, CAL-B). Check for potential inhibitors in the reaction mixture.
Suboptimal reaction conditions.Optimize temperature, solvent, and acyl donor. Vinyl acetate is a common acyl donor.
Low enantiomeric excess (e.e.)Enzyme lacks selectivity for the substrate.Screen different lipases. The choice of enzyme is critical for achieving high enantioselectivity.
Racemization of the product or remaining substrate.Check the stability of the enantiomers under the reaction conditions.
Difficulty separating the esterified and unreacted alcoholSimilar polarities.Utilize column chromatography with a suitable solvent system to separate the more polar alcohol from the less polar ester.

Issue 3: Challenges in Diastereomeric Salt Crystallization

Symptom Possible Cause Suggested Solution
No crystal formationInappropriate resolving agent.Screen various chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).[3]
Unsuitable solvent.Screen a range of solvents with varying polarities.
Solution is not supersaturated.Concentrate the solution or cool it slowly. Seeding with a small crystal can induce crystallization.
Low diastereomeric excess (d.e.) of crystalsCo-crystallization of both diastereomers.Optimize the crystallization solvent and temperature profile. Slow cooling often yields purer crystals.
Incomplete reaction to form the salt.Ensure complete salt formation by checking the pH or using stoichiometric amounts of the resolving agent.
Oiling out instead of crystallizationThe melting point of the diastereomeric salt is lower than the boiling point of the solvent.Change to a lower-boiling point solvent or a solvent mixture in which the salt is less soluble.

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification techniques for chiral secondary alcohols. Note that these are representative values and will vary depending on the specific substrate and conditions.

Purification Technique Parameter Typical Value Range Reference
Chiral HPLC (Analytical) Enantiomeric Resolution (Rs)> 1.5 (baseline separation)[4]
Enantiomeric Excess (e.e.)> 99%[4]
Limit of Detection (LOD)1-5 µg/mL[4]
Enzymatic Kinetic Resolution Enantiomeric Excess (e.e.) of product> 95%[5][6]
Conversion~50% (for high e.e. of both enantiomers)
Enantioselectivity (E-value)> 200 (excellent)[5]
Diastereomeric Crystallization Diastereomeric Excess (d.e.)> 95% after recrystallization[7]
Yield of one enantiomer< 50% of the initial racemic mixture[3]

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of this compound

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required for your specific sample and system.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) is recommended.

  • HPLC-grade solvents: n-Hexane, isopropanol (IPA).

  • Sample: Racemic this compound.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (Starting Point):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 272 nm (based on the methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

4. Method Optimization:

  • Mobile Phase Composition: Adjust the percentage of isopropanol. Decreasing the IPA content (e.g., to 95:5) will generally increase retention times and may improve resolution. Increasing the IPA content (e.g., to 85:15) will decrease retention times.

  • Flow Rate: If separation is partial, decrease the flow rate to 0.5 mL/min to enhance resolution.

  • Temperature: Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on selectivity.

5. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100 (where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor enantiomer peak).

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification / Resolution cluster_analysis Analysis cluster_products Products racemic_alcohol Racemic this compound chiral_hplc Chiral HPLC racemic_alcohol->chiral_hplc Direct Separation enzymatic_res Enzymatic Resolution racemic_alcohol->enzymatic_res Selective Reaction diastereomeric_cryst Diastereomeric Crystallization racemic_alcohol->diastereomeric_cryst Salt Formation enantiomer_s (S)-Enantiomer chiral_hplc->enantiomer_s enantiomer_r (R)-Enantiomer chiral_hplc->enantiomer_r ee_determination Enantiomeric Excess (e.e.) Determination enzymatic_res->ee_determination diastereomeric_cryst->ee_determination ee_determination->enantiomer_s ee_determination->enantiomer_r

Caption: Workflow for the purification and analysis of chiral alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Besides unreacted starting materials, a common impurity is the regioisomer, 2-(2-methoxyphenyl)propan-1-ol. This can form depending on the synthetic route, for example, during the reduction of a ketone precursor or the opening of an epoxide. The presence of this regioisomer can complicate purification, and its removal should be considered before attempting chiral resolution.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for the purification of this alcohol?

A2: Yes, chiral SFC is an excellent alternative to HPLC. It often provides faster separations and uses less organic solvent, making it a "greener" technique. Polysaccharide-based columns are also commonly used in SFC.

Q3: My chiral column performance has degraded over time. Can it be regenerated?

A3: Column performance can degrade due to contamination or loss of the stationary phase coating. Some manufacturers provide procedures for column washing and regeneration. However, for coated polysaccharide columns, harsh solvents can irreversibly damage the column. It is crucial to always check the manufacturer's instructions for compatible solvents and cleaning procedures.

Q4: How do I determine the absolute configuration of the separated enantiomers?

A4: Chromatographic methods alone do not determine the absolute configuration (R or S). This typically requires comparison to a standard of known configuration. Alternatively, techniques like X-ray crystallography of a suitable crystalline derivative or Vibrational Circular Dichroism (VCD) can be used to determine the absolute stereochemistry.

Q5: Is it better to perform chiral resolution early or late in a multi-step synthesis?

A5: It is often more efficient to perform the resolution as early as possible in a synthetic route. This avoids carrying forward a 50% "unwanted" enantiomer through multiple synthetic steps, which improves overall process efficiency and reduces waste.[8]

References

Optimizing Grignard reaction for 1-(2-Methoxyphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Grignard reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound using a Grignard reaction?

A1: The synthesis involves two main steps: the formation of an ethyl Grignard reagent, followed by its nucleophilic addition to 2-methoxybenzaldehyde. The reaction is then quenched with an acidic workup to yield the desired secondary alcohol.

  • Step 1: Grignard Reagent Formation: Bromoethane reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form ethylmagnesium bromide. CH3CH2Br + Mg -> CH3CH2MgBr

  • Step 2: Grignard Reaction & Workup: The ethylmagnesium bromide is then added to 2-methoxybenzaldehyde. The ethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to form the final product, this compound.[1][2]

Q2: Why is it critical to use anhydrous (dry) conditions for a Grignard reaction?

A2: Grignard reagents are potent nucleophiles and very strong bases.[3] They will react readily with any protic source, such as water, alcohols, or even acidic protons on glassware.[3][4][5] This "quenching" reaction consumes the Grignard reagent, converting it to an alkane (ethane in this case) and reducing or completely inhibiting the desired reaction with the aldehyde, leading to low or no yield.[6] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents and reagents must be anhydrous.[7][8]

Q3: My Grignard reaction won't start. What are the common causes and solutions?

A3: The most frequent cause is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[3][9]

Solutions to Initiate the Reaction:

  • Mechanical Agitation: Vigorously stir the magnesium turnings to physically break the oxide layer.

  • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[8][10][11][12] The disappearance of the brown iodine color is an indicator of activation.[8]

  • Co-reagent: Add a few drops of 1,2-dibromoethane, which reacts readily with the magnesium to expose a fresh surface.[13]

  • Gentle Heating: Carefully warm the flask with a heat gun to provide the activation energy needed to start the reaction.[10][11] Once initiated, the reaction is exothermic and usually self-sustaining.[7]

Q4: What are the primary side reactions or impurities I should be aware of?

A4: The main potential side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the remaining bromoethane starting material to form a homocoupled product (butane). This is favored by higher temperatures and concentrations.[14]

  • Reduction: If the Grignard reagent has a β-hydrogen (which ethylmagnesium bromide does), it can act as a reducing agent, converting the 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. This is generally a minor pathway but can be influenced by steric hindrance.[10]

  • Unreacted Starting Materials: Incomplete reaction can leave both 2-methoxybenzaldehyde and the Grignard reagent (which will be quenched to ethane during workup) in the final mixture.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of Water: Reagents, solvents, or glassware were not completely dry.Flame-dry or oven-dry all glassware before use. Use freshly opened anhydrous solvents or distill them over a suitable drying agent.[5][6]
Inactive Magnesium: An oxide layer on the magnesium turnings prevents the formation of the Grignard reagent.Use fresh, shiny magnesium turnings. Activate with a crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating.[8][9][12]
Inefficient Grignard Formation: The reaction between bromoethane and magnesium was incomplete.Ensure the dropwise addition of bromoethane is slow enough to maintain a gentle reflux, indicating a controlled reaction. After addition, allow for an additional reflux period (e.g., 30 minutes) to ensure completion.[11]
Poor Addition of Aldehyde: The reaction between the Grignard reagent and 2-methoxybenzaldehyde was inefficient.Cool the Grignard solution in an ice bath (0 °C) before and during the slow, dropwise addition of the aldehyde solution. This helps control the exothermic reaction and minimize side products.[10][11]
Formation of White Precipitate During Reaction Insoluble Alkoxide Salt: The magnesium alkoxide product formed after the Grignard addition can be insoluble in the ether solvent.This is often normal. Ensure efficient stirring to maintain a homogenous slurry. The precipitate will dissolve during the acidic workup.
Oily or Discolored Product Biphenyl-type Impurities: While less common with ethyl Grignards, side-reactions can create colored impurities.Purify the crude product using column chromatography on silica gel or by vacuum distillation.[15][16]
Incomplete Workup: Magnesium salts were not fully removed.During the workup, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., diethyl ether) multiple times. Wash the combined organic layers with brine to help remove dissolved water and some inorganic salts.[11]

Experimental Protocol

This protocol outlines a standard lab-scale synthesis of this compound.

Reagent Data:

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Magnesium Turnings24.311.74N/AMust be fresh and shiny.
Bromoethane108.971.4638Use anhydrous grade.
2-Methoxybenzaldehyde136.151.127233Ensure it is pure and dry.
Diethyl Ether (anhydrous)74.120.71334.6Extremely flammable; essential for stabilizing the Grignard reagent.[2]

Procedure:

Part A: Preparation of Ethylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[8]

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion (~10%) of the bromoethane solution to the flask. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.[10] If not, gently warm the flask.

  • Formation: Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure full consumption of the magnesium. The resulting cloudy, greyish-brown solution is the Grignard reagent.[11]

Part B: Reaction with 2-Methoxybenzaldehyde 5. Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. 6. Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[11] A precipitate will likely form. 7. Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification 8. Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10][11] Stir until the solids dissolve. 9. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.[11] 10. Washing and Drying: Combine all organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[7] 11. Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. 12. Purification: Purify the crude oil via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.

Visualized Workflows and Logic

G Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Prepare Dry Glassware & Inert Atmosphere activate_mg 2. Activate Mg Turnings (e.g., with Iodine) prep_glass->activate_mg form_grignard 3. Form Grignard Reagent: Slowly add Bromoethane to Mg in Ether activate_mg->form_grignard cool_reagent 4. Cool Grignard Reagent (0 °C) form_grignard->cool_reagent add_aldehyde 5. Add 2-Methoxybenzaldehyde Solution Dropwise cool_reagent->add_aldehyde stir_rt 6. Stir at Room Temperature (1 hr) add_aldehyde->stir_rt quench 7. Quench with sat. aq. NH4Cl Solution stir_rt->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry Organic Layer (e.g., MgSO4) extract->dry purify 10. Concentrate & Purify (Distillation or Chromatography) dry->purify product Final Product: This compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

G Troubleshooting Flowchart for Low Yield start Start: Low or No Product Yield q1 Did the Grignard formation initiate (bubbling, color change)? start->q1 cause1 Cause: Inactive Mg or Wet Starting Conditions q1->cause1 No q2 Was a precipitate observed after adding the aldehyde? q1->q2 Yes sol1 Solution: Activate Mg with Iodine/heat. Ensure all reagents/glassware are dry. cause1->sol1 cause2 Cause: Grignard reagent was quenched by wet aldehyde or solvent. q2->cause2 No cause3 Cause: Inefficient workup or product loss during purification. q2->cause3 Yes sol2 Solution: Use anhydrous aldehyde and solvent for the addition step. cause2->sol2 sol3 Solution: Perform thorough extraction. Optimize purification protocol. cause3->sol3

Caption: A decision tree to diagnose the cause of low product yield in the Grignard synthesis.

References

Identification of byproducts in 1-(2-Methoxyphenyl)propan-2-ol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 1-(2-Methoxyphenyl)propan-2-ol. The guide focuses on the identification and mitigation of byproducts in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically 2-methoxyphenylmagnesium bromide, with acetone. The subsequent acidic workup yields the desired tertiary alcohol.[1][2]

  • Reduction of a Ketone: This method utilizes a suitable ketone precursor, 1-(2-methoxyphenyl)propan-2-one, which is then reduced to the corresponding secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).[3][4][5]

Q2: What are the potential byproducts in the Grignard synthesis of this compound?

A2: Several byproducts can form during the Grignard synthesis. The most common ones include:

  • Anisole: Formed if the Grignard reagent is quenched by any protic source, such as water or alcohols.[6][7]

  • 2,2'-Dimethoxybiphenyl: This is a Wurtz-type coupling product that arises from the reaction of the Grignard reagent with unreacted 2-bromoanisole.[8][9][10]

  • Unreacted Starting Materials: Residual 2-bromoanisole and acetone may be present in the crude product if the reaction does not go to completion.[6][11]

Q3: What byproducts can be expected in the reduction of 1-(2-methoxyphenyl)propan-2-one with sodium borohydride?

A3: The reduction of ketones with sodium borohydride is generally a clean reaction. The primary byproducts are inorganic borate salts, which are formed from the borohydride reagent and are typically removed during the aqueous workup. If an alcohol like methanol is used as the solvent, borate esters can also form, but these are also hydrolyzed and removed during workup.[3][4][12] Unreacted starting ketone may also be present if the reduction is incomplete.

Q4: How can I minimize the formation of byproducts in the Grignard reaction?

A4: To minimize byproduct formation, the following precautions are crucial:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from reacting with water to form anisole.[13][14][15]

  • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, the slow, dropwise addition of 2-bromoanisole to the magnesium turnings can minimize the local concentration of the halide, thus reducing the likelihood of Wurtz coupling.[8]

  • Temperature Control: Maintaining a controlled temperature during the reaction can also help to suppress the formation of the Wurtz coupling byproduct.[8][15]

Troubleshooting Guides

Troubleshooting the Grignard Synthesis
Issue Potential Cause Recommended Solution
Low yield of the desired alcohol and presence of a significant amount of anisole. The Grignard reagent was quenched by a protic source (e.g., water in the glassware or solvent).[6][7]Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a high-boiling point impurity, identified as 2,2'-dimethoxybiphenyl. Wurtz coupling side reaction occurred between the Grignard reagent and unreacted 2-bromoanisole.[8][9][10]Add the 2-bromoanisole solution dropwise to the magnesium turnings to maintain a low concentration of the halide. Ensure efficient stirring and moderate temperature control.
The Grignard reaction fails to initiate (no cloudiness or exotherm). The surface of the magnesium is coated with a passivating layer of magnesium oxide.[6][13]Activate the magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][14]
TLC analysis shows multiple spots, including starting materials. The reaction did not go to completion.Extend the reaction time or gently heat the reaction mixture to reflux to ensure all starting materials are consumed.[11]
Troubleshooting the Ketone Reduction
Issue Potential Cause Recommended Solution
Incomplete reaction, with starting ketone remaining. Insufficient reducing agent or short reaction time.Use a slight excess of sodium borohydride (e.g., 1.5 equivalents). Monitor the reaction by TLC until the starting ketone spot disappears.
Product is contaminated with borate salts. Inefficient workup.During the workup, ensure thorough washing of the organic layer with water or a slightly acidic solution to remove all inorganic boron-containing byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small amount of the 2-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the solution becoming cloudy and gently refluxing.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.[13]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Ketone Reduction
  • Reduction:

    • In a round-bottom flask, dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Carefully add water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the product.

Visualization and Analysis

Reaction Monitoring and Byproduct Identification

Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the reaction and detecting the presence of byproducts.

  • TLC Visualization:

    • UV Light (254 nm): Aromatic compounds such as 2-bromoanisole, 2,2'-dimethoxybiphenyl, and the product will be visible under UV light.[16][17]

    • p-Anisaldehyde Stain: This stain is effective for visualizing alcohols, which will appear as colored spots upon heating.[17][18]

    • Potassium Permanganate Stain: This stain can visualize compounds that can be oxidized, such as alcohols and aldehydes/ketones, appearing as yellow spots on a purple background.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts in the crude reaction mixture.[20][21][22][23]

Table of Expected Byproducts and their Identification:

ByproductSynthetic RouteExpected Analytical Signature
AnisoleGrignardLower boiling point than the product. Characteristic mass spectrum.
2,2'-DimethoxybiphenylGrignardHigher boiling point than the product. Distinctive mass spectrum and NMR signals.
Unreacted 2-bromoanisoleGrignardWill have a different retention time in GC and a distinct spot in TLC compared to the product.
Unreacted 1-(2-methoxyphenyl)propan-2-oneReductionWill show a carbonyl peak in the IR spectrum (~1710 cm⁻¹) and a different TLC spot from the alcohol product.

Diagrams

Grignard_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Bromoanisole 2-Bromoanisole 2-Methoxyphenylmagnesium_bromide 2-Methoxyphenyl- magnesium bromide 2-Bromoanisole->2-Methoxyphenylmagnesium_bromide + Mg (Anhydrous Ether) Mg Mg Acetone Acetone Alkoxide_Intermediate Alkoxide Intermediate 2-Methoxyphenylmagnesium_bromide->Alkoxide_Intermediate + Acetone Product_Alcohol 1-(2-Methoxyphenyl)- propan-2-ol Alkoxide_Intermediate->Product_Alcohol + H₃O⁺ (Workup)

Caption: Synthetic pathway for this compound via Grignard reaction.

Grignard_Side_Reactions cluster_byproducts Byproducts Grignard_Reagent 2-Methoxyphenyl- magnesium bromide Anisole Anisole Grignard_Reagent->Anisole + H₂O (Quenching) Biphenyl 2,2'-Dimethoxybiphenyl Grignard_Reagent->Biphenyl + 2-Bromoanisole (Wurtz Coupling)

Caption: Common side reactions in the Grignard synthesis.

Reduction_Synthesis_Pathway Ketone 1-(2-Methoxyphenyl)- propan-2-one Product_Alcohol 1-(2-Methoxyphenyl)- propan-2-ol Ketone->Product_Alcohol 1. NaBH₄, Methanol 2. H₂O Workup

Caption: Synthetic pathway for this compound via ketone reduction.

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (UV, Stains) Crude_Product->TLC Monitor Progress Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purification Fractions Collect Fractions Column_Chromatography->Fractions Pure_Product Pure Product Fractions->Pure_Product Byproducts Isolated Byproducts Fractions->Byproducts Characterization Characterization (NMR, GC-MS, IR) Pure_Product->Characterization Byproducts->Characterization

Caption: General workflow for purification and analysis.

References

Stability issues of 1-(2-Methoxyphenyl)propan-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-(2-Methoxyphenyl)propan-2-ol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its degradation under acidic and basic conditions. Under acidic conditions, the compound is susceptible to dehydration, while under basic conditions, it may undergo oxidation. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q2: What is the expected degradation pathway for this compound in an acidic environment?

A2: In the presence of acid, this compound is likely to undergo acid-catalyzed dehydration. This elimination reaction involves the loss of a water molecule to form a more stable carbocation intermediate, which then loses a proton to form a mixture of isomeric alkenes. The primary products are expected to be (E/Z)-1-(2-methoxyphenyl)prop-1-ene and 2-(2-methoxyphenyl)prop-1-ene.

Q3: What happens to this compound under basic conditions?

A3: Under basic conditions, particularly in the presence of an oxidizing agent or elevated temperatures, this compound, a secondary benzylic alcohol, is susceptible to oxidation. The expected degradation product is the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound and all significant degradation products are well-separated.

Q5: Are there any recommended storage conditions to ensure the stability of this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. It is advisable to store it in a neutral pH environment and avoid contact with strong acids, bases, and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of parent compound in acidic solution Acid-catalyzed dehydration.Neutralize the solution to a pH of ~7. If the experiment requires acidic conditions, consider running the reaction at a lower temperature to reduce the rate of degradation. Use the minimum necessary concentration of acid.
Appearance of new, less polar peaks in HPLC under acidic conditions Formation of alkene degradation products.Confirm the identity of the new peaks using techniques like LC-MS or NMR. Adjust the HPLC method to ensure baseline separation of these products from the parent compound.
Loss of parent compound in basic solution Base-catalyzed oxidation.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid the use of oxidizing agents if not essential for the reaction. Lowering the temperature can also slow down the degradation.
Appearance of a new, more polar peak in HPLC under basic conditions Formation of the ketone degradation product.Use LC-MS or NMR to identify the new peak. Optimize the HPLC method for the separation of the ketone from the starting material.
Inconsistent or non-reproducible stability results Variability in experimental conditions (pH, temperature, time). Contamination of reagents. Improper sample handling.Strictly control and monitor the pH and temperature of your experiments. Use high-purity reagents and solvents. Ensure consistent sample preparation and analysis times.

Quantitative Data from Forced Degradation Studies

Table 1: Representative Degradation of a Structurally Related Propan-2-ol Derivative (Metoprolol) under Acidic Stress. [1]

Stress ConditionTime (hours)Temperature (°C)% Degradation
0.5 N HCl6Ambient93.93

Table 2: Representative Degradation of a Structurally Related Phenoxy Compound (2-Phenoxyethanol) under Acidic and Basic Stress. [2]

Stress ConditionTime (hours)Temperature (°C)Degradation Level
1 M HCl24AmbientMajor
1 M NaOH4AmbientMinor

Table 3: Representative Degradation of a Structurally Related Arylpropanolamine (Carvedilol) under Various Stress Conditions.

Stress ConditionObservation
Acid HydrolysisSignificant Degradation
Base HydrolysisSignificant Degradation
Oxidative (H₂O₂)Significant Degradation
ThermalStable
PhotolyticStable

Disclaimer: The data presented in these tables are from studies on structurally related molecules and are for illustrative purposes only. The actual degradation profile of this compound may vary.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic and basic stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target analytical concentration.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A suggested starting point is:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 272 nm (based on the UV absorbance of the methoxyphenyl group)

    • Injection Volume: 10 µL

  • Analyze the stressed samples by HPLC.

  • Calculate the percentage of degradation of this compound at each time point.

Visualizations

Degradation Pathways

cluster_acid Acid-Catalyzed Dehydration cluster_base Base-Catalyzed Oxidation A This compound B (E/Z)-1-(2-Methoxyphenyl)prop-1-ene A->B + H⁺, - H₂O C 2-(2-Methoxyphenyl)prop-1-ene A->C + H⁺, - H₂O D This compound E 1-(2-Methoxyphenyl)propan-2-one D->E + [O], OH⁻ start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (HCl, Temp) stress->acid Acidic base Base Hydrolysis (NaOH, Temp) stress->base Basic sampling Withdraw Aliquots at Time Intervals acid->sampling base->sampling neutralize Neutralize and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data end End: Stability Profile data->end

References

Troubleshooting guide for the analysis of methoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing methoxyphenyl compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting

FAQs & Troubleshooting Guides

Q1: Why am I observing peak tailing for my methoxyphenyl compound in reversed-phase HPLC?

A1: Peak tailing for methoxyphenyl compounds, which can be polar, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, basic functional groups on your compound can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1] This is a common issue with polar and basic compounds, leading to asymmetrical peaks that can compromise quantification and resolution.[1][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 4.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and further reduce interactions with silanol groups.[4]

  • Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have a lower concentration of accessible silanol groups, which can significantly improve peak shape for basic compounds.

  • Employ an Ion-Pairing Reagent: For particularly problematic basic compounds, adding an ion-pairing reagent to the mobile phase can mask the charged functional group on the analyte, improving its retention and peak shape.

  • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to retention time drift and poor peak shape.[5]

Q2: My methoxyphenyl compound is showing poor retention on a C18 column. What can I do?

A2: Poor retention of polar compounds like some methoxyphenyl derivatives on a non-polar C18 stationary phase is a common challenge.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will decrease the overall polarity of the mobile phase and increase the retention of your polar analyte.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their polarity, providing better retention for polar analytes that are not well-retained on traditional C18 columns.

  • Check for Column Degradation: Over time, the stationary phase of an HPLC column can degrade, leading to a loss of retention. If you suspect this is the case, try running a standard compound to check the column's performance or replace the column.[6]

Q3: I am seeing split peaks for my analyte. What is the cause?

A3: Split peaks can be caused by several factors, including issues with the column, the injection solvent, or the sample itself.[7]

Troubleshooting Steps:

  • Check for a Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[7] Reversing and flushing the column may sometimes resolve this, but often the column needs to be replaced.[7]

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can lead to peak distortion, including splitting.[7] If possible, dissolve your sample in the mobile phase.[7]

  • Investigate Sample Degradation: If the methoxyphenyl compound is unstable under the analytical conditions, it may degrade on the column, leading to the appearance of multiple peaks.

Data Presentation: HPLC Troubleshooting Parameters
ParameterIssueRecommended Action
Mobile Phase pH Peak TailingDecrease pH to 2.5-4.5 to suppress silanol ionization.
Buffer Concentration Peak TailingIncrease buffer concentration (e.g., 25-50 mM) to improve buffering capacity.[4]
Organic Solvent % Poor RetentionIncrease the percentage of organic solvent to decrease mobile phase polarity.
Sample Solvent Split PeaksDissolve the sample in the mobile phase or a weaker solvent.
Column Type Poor RetentionConsider a polar-embedded or polar-endcapped column for polar analytes.
Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase with varying pH values (e.g., pH 4.5, 3.5, and 2.5) using a suitable buffer (e.g., phosphate or acetate).

  • Equilibrate the Column: Starting with the highest pH mobile phase, equilibrate the column for at least 15-20 column volumes.

  • Inject Sample: Inject your methoxyphenyl compound and record the chromatogram.

  • Decrease pH: Switch to the next lower pH mobile phase, re-equilibrate the column, and inject the sample again.

  • Compare Chromatograms: Compare the peak shape (asymmetry factor) from each run to determine the optimal pH for your analysis.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Splitting) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Column void - Blocked frit - Extra-column volume check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: Secondary Interactions check_all_peaks->analyte_specific_issue No adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-4.5) analyte_specific_issue->adjust_ph increase_buffer Increase Buffer Concentration adjust_ph->increase_buffer change_column Use High-Purity Silica or Polar-Embedded Column increase_buffer->change_column check_solvent Check Sample Solvent Compatibility change_column->check_solvent solvent_miscible Solvent is compatible check_solvent->solvent_miscible Yes solvent_immiscible Dissolve sample in mobile phase check_solvent->solvent_immiscible No end End: Improved Peak Shape solvent_miscible->end solvent_immiscible->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

FAQs & Troubleshooting Guides

Q1: My methoxyphenyl compound is not volatile enough for GC-MS analysis. What should I do?

A1: Many methoxyphenyl compounds, especially those with polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), have low volatility and may not be suitable for direct GC-MS analysis.[8][9] Derivatization is a common technique to increase the volatility and thermal stability of such compounds.[8][9][10]

Common Derivatization Techniques:

  • Silylation: This is a widely used method that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group.[8][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing hydroxyl and carboxylic acid groups.[8]

  • Acylation: This technique introduces an acyl group, which can also increase volatility. Reagents like trifluoroacetic anhydride (TFAA) are commonly used.[11]

  • Alkylation/Esterification: This is particularly useful for carboxylic acids, converting them into more volatile esters.[11]

Q2: I'm observing peak tailing for my derivatized methoxyphenyl compound in my GC-MS analysis. What could be the cause?

A2: Even after derivatization, peak tailing can occur due to active sites in the GC system, incomplete derivatization, or column issues.[12][13]

Troubleshooting Steps:

  • Check for Active Sites: Active sites, such as exposed silanol groups in the injector liner or at the head of the column, can interact with polar analytes.[12] Using a deactivated liner and trimming a small portion (10-15 cm) from the front of the column can help.[12]

  • Optimize Derivatization Reaction: Incomplete derivatization can leave residual polar functional groups, leading to peak tailing. Ensure you are using the correct derivatization agent-to-sample ratio and that the reaction time and temperature are optimal.[10]

  • Column Contamination: Contamination of the stationary phase can lead to poor peak shape for all compounds.[13] Baking out the column at a high temperature (within the column's limits) can help remove contaminants.

  • Injection Technique: A slow injection can lead to band broadening and peak tailing. Ensure a fast and smooth injection.

Data Presentation: GC-MS Derivatization Reagents
Derivatization ReagentTarget Functional GroupsKey Advantages
BSTFA / MSTFA -OH, -COOH, -NH2, -SHForms stable, volatile TMS derivatives.[8]
TFAA -OH, -NH2Introduces electron-capturing groups, enhancing detector response.[11]
BF3/Methanol -COOHEffective for esterification of carboxylic acids.
Experimental Protocols

Protocol 2: Silylation of a Hydroxylated Methoxyphenyl Compound

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as silylation reagents react with water.

  • Add Derivatization Reagent: Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: No or Poor Peak in GC-MS check_volatility Is the compound sufficiently volatile? start->check_volatility derivatize Perform Derivatization (e.g., Silylation, Acylation) check_volatility->derivatize No analyze Analyze by GC-MS check_volatility->analyze Yes derivatize->analyze peak_tailing Observing Peak Tailing? analyze->peak_tailing check_active_sites Check for Active Sites: - Use deactivated liner - Trim column peak_tailing->check_active_sites Yes end End: Symmetric and Robust Peak peak_tailing->end No optimize_derivatization Optimize Derivatization Reaction: - Reagent ratio - Time and temperature check_active_sites->optimize_derivatization optimize_derivatization->end

Caption: Troubleshooting workflow for GC-MS analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

FAQs & Troubleshooting Guides

Q1: The aromatic region of my ¹H NMR spectrum for a methoxyphenyl compound is very complex and the signals are overlapping. How can I assign the peaks?

A1: Overlapping signals in the aromatic region are a common challenge when analyzing molecules with multiple aromatic rings.[14]

Strategies for Resolving Overlapping Signals:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment helps identify protons that are coupled to each other, allowing you to trace the connectivity of protons within an aromatic ring.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help differentiate aromatic C-H signals based on their carbon chemical shifts.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

  • Change NMR Solvent: Using a different deuterated solvent can sometimes induce small changes in chemical shifts, which may be enough to resolve overlapping signals.

  • Higher Magnetic Field: If available, acquiring the spectrum on an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.

Q2: The chemical shift of the methoxy group (-OCH₃) in my ¹³C NMR spectrum is unusual. Why might this be?

A2: The chemical shift of a methoxy group in ¹³C NMR is typically around 55-56 ppm. However, significant deviations from this can occur due to conformational effects.[15][16] If the methoxy group is sterically hindered and forced out of the plane of the aromatic ring, its ¹³C chemical shift can be deshielded and appear at a higher ppm value (e.g., ~62 ppm).[15] This is due to changes in the electronic environment around the methoxy carbon.[15]

Q3: Why is the signal for my phenolic -OH proton broad or not visible in the ¹H NMR spectrum?

A3: The phenolic proton signal can be broad or even disappear due to a few factors:

  • Chemical Exchange: The acidic phenolic proton can undergo rapid exchange with residual water in the NMR solvent or with other exchangeable protons.[17] This exchange broadens the signal, sometimes to the point where it merges with the baseline.[17]

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding can affect the chemical shift and the broadness of the phenolic proton signal.[17] This can be influenced by sample concentration and the choice of solvent.[17]

Troubleshooting:

  • Thoroughly Dry Solvent and Sample: Minimize the amount of water in your NMR tube.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The phenolic proton will exchange with deuterium, and its signal will disappear. This is a definitive way to identify the -OH peak.

Data Presentation: Typical NMR Chemical Shifts for Methoxyphenyl Groups
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
-OCH₃ ~3.8~55-56 (in-plane), ~62 (out-of-plane)[15]Singlet
Aromatic H (ortho to -OCH₃) ~6.8-7.0VariesDoublet
Aromatic H (meta to -OCH₃) ~7.2-7.4VariesMultiplet

Mandatory Visualization

NMR_Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum issue What is the primary issue? start->issue overlapping_signals Overlapping Aromatic Signals issue->overlapping_signals Overlapping Signals unusual_shift Unusual Methoxy ¹³C Shift issue->unusual_shift Unusual Shift missing_oh Broad or Missing -OH Signal issue->missing_oh Missing Peak run_2d_nmr Run 2D NMR: - COSY - HSQC - HMBC overlapping_signals->run_2d_nmr check_conformation Consider Steric Hindrance and Out-of-Plane Conformation unusual_shift->check_conformation d2o_exchange Perform D₂O Exchange missing_oh->d2o_exchange end End: Spectrum Interpreted run_2d_nmr->end check_conformation->end d2o_exchange->end

Caption: Troubleshooting workflow for NMR spectral analysis.

IV. LC-MS Troubleshooting

FAQs & Troubleshooting Guides

Q1: I am observing significant ion suppression for my methoxyphenyl compound in LC-MS analysis. What can I do to mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[18][19][20]

Strategies to Reduce Ion Suppression:

  • Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate your analyte from the interfering matrix components.[21] This can be achieved by optimizing the mobile phase gradient, changing the stationary phase, or using a longer column.

  • Enhance Sample Preparation: A more rigorous sample cleanup procedure can remove many of the matrix components that cause ion suppression.[18] Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[20]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[20] However, this may also reduce the concentration of your analyte below the limit of detection.

  • Use a Different Ionization Source: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it is sometimes less susceptible to ion suppression for certain compounds.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same degree of ion suppression. This allows for accurate quantification even in the presence of matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionThroughput
Protein Precipitation LowHigh
Liquid-Liquid Extraction (LLE) ModerateModerate
Solid-Phase Extraction (SPE) HighLow to Moderate
Experimental Protocols

Protocol 3: Evaluating Ion Suppression Using a Post-Column Infusion Experiment

  • Set up Infusion: Infuse a standard solution of your methoxyphenyl compound at a constant flow rate directly into the MS source via a T-fitting placed after the HPLC column.

  • Inject Blank Matrix: Inject a blank, extracted sample matrix (that does not contain your analyte) onto the HPLC column.

  • Monitor Signal: Monitor the signal of your infused analyte. Any dips in the signal intensity indicate regions of ion suppression where matrix components are eluting from the column.

  • Adjust Chromatography: Modify your chromatographic method to move the retention time of your analyte away from these regions of ion suppression.

References

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Methoxyphenyl)propan-2-ol.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and reduction of 2-methoxyphenylacetone.

Grignard Reaction Route: Synthesis from 2-Methoxybenzaldehyde

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Presence of moisture in reagents or glassware: The Grignard reagent is highly reactive with protic sources like water, which quenches the reagent.[1]Ensure all glassware is rigorously dried, for instance by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.
Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in a dry flask.[2]
Low-quality or impure reagents: Impurities in the 2-methoxybenzaldehyde or the alkyl halide can lead to side reactions.Use freshly distilled or high-purity reagents.
Slow or stalled reaction: The formation of the Grignard reagent may not start or may be sluggish.Gentle heating or sonication can help initiate the reaction. Once initiated, the reaction is typically exothermic.[2]

Issue 2: Presence of Significant Impurities

Potential ImpurityIdentificationMitigation Strategy
Biphenyl (in the case of Phenylmagnesium bromide): Forms from the coupling of the Grignard reagent with unreacted aryl halide.Typically less polar than the desired alcohol, can be identified by TLC and GC-MS.Use a slight excess of magnesium and add the aryl halide dropwise to maintain a low concentration. Purify the final product using column chromatography.
Unreacted 2-Methoxybenzaldehyde: Can be detected by TLC or GC-MS.Ensure the Grignard reagent is added in a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC until the aldehyde spot disappears.
1-(2-Methoxyphenyl)ethan-1-ol (from potential acetaldehyde impurity): Can be identified by GC-MS and NMR.Use high-purity starting materials.
Reduction Route: Synthesis from 2-Methoxyphenylacetone

Issue 1: Incomplete Reduction or Low Yield

Potential CauseRecommended Solution
Insufficient reducing agent: The stoichiometry of the reducing agent to the ketone is crucial.Use a molar excess of the reducing agent. For NaBH4, typically 1.5 to 2 equivalents are used.[3]
Decomposition of the reducing agent: Sodium borohydride can decompose in acidic or protic solvents over time.[4]Prepare fresh solutions of NaBH4. When using protic solvents like methanol or ethanol, conduct the reaction at a low temperature (e.g., 0 °C) to minimize decomposition.[5]
Low reactivity of the ketone: Steric hindrance or electronic effects can slow down the reduction.Increase the reaction time or perform the reaction at a slightly elevated temperature, while monitoring for side reactions.

Issue 2: Formation of Byproducts

Potential ByproductIdentificationMitigation Strategy
Unreacted 2-Methoxyphenylacetone: Can be detected by TLC or GC-MS.Ensure a sufficient excess of the reducing agent and adequate reaction time. Monitor the reaction progress by TLC.
Borate esters: Formed as intermediates during the reduction with NaBH4.These are typically hydrolyzed during the workup step.Ensure a proper aqueous workup with acidic or basic conditions to fully hydrolyze the borate esters.[6]

Section 2: Frequently Asked Questions (FAQs)

Synthesis via Grignard Reaction

Q1: What are the critical parameters for a successful Grignard synthesis of this compound?

A1: The most critical parameter is maintaining strictly anhydrous (water-free) conditions throughout the entire process.[1] This includes using dry glassware, anhydrous solvents (typically diethyl ether or THF), and dry reagents. Any moisture will quench the Grignard reagent, leading to a significant decrease in yield. Activation of magnesium is also crucial for the reaction to initiate.

Q2: How can I be sure my Grignard reagent has formed?

A2: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the disappearance of the magnesium turnings.[1] Gentle bubbling (refluxing of the ether solvent) due to the exothermic nature of the reaction is also a positive sign.[1] For a quantitative assessment, titration methods can be employed.

Q3: What is the best way to purify the crude this compound obtained from the Grignard reaction?

A3: Column chromatography is a highly effective method for purifying the product and removing common impurities like unreacted starting materials and side-products. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is recommended.

Synthesis via Reduction of 2-Methoxyphenylacetone

Q1: What are the advantages of using sodium borohydride (NaBH4) for the reduction of 2-methoxyphenylacetone?

A1: Sodium borohydride is a mild and selective reducing agent that is easier and safer to handle compared to more powerful reagents like lithium aluminum hydride (LiAlH4).[5] It is stable in protic solvents like methanol and ethanol, making the reaction setup and workup simpler.[5]

Q2: Can I use other reducing agents besides NaBH4?

A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but requires strictly anhydrous conditions and is more hazardous to handle. Catalytic hydrogenation is another alternative. The choice of reducing agent will depend on the desired selectivity, scale of the reaction, and available laboratory facilities.

Q3: How do I synthesize the starting material, 2-methoxyphenylacetone?

A3: A common method for the synthesis of 2-methoxyphenylacetone is the Henry reaction between 2-methoxybenzaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.

Section 3: Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteKey ReagentsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Grignard Reaction 2-Methoxybenzaldehyde, Ethylmagnesium Bromide60-80>95 (after purification)Forms C-C bond directly, good for structural diversity.Highly sensitive to moisture, potential for side reactions.
Reduction 2-Methoxyphenylacetone, Sodium Borohydride85-95>98 (after purification)High yield, mild reaction conditions, simple workup.Requires the synthesis of the starting ketone.

Note: The provided yield and purity percentages are typical and can vary based on reaction conditions and purification methods.

Section 4: Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 2-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Reduction of 2-Methoxyphenylacetone to this compound

Materials:

  • 2-Methoxyphenylacetone

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reduction Reaction:

    • Dissolve 2-methoxyphenylacetone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the crude this compound by column chromatography.

Section 5: Visualizations

Grignard_Workflow reagents 2-Methoxybenzaldehyde Ethyl Bromide Magnesium grignard_formation Grignard Reagent Formation reagents->grignard_formation reaction Reaction with Aldehyde grignard_formation->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis.

Reduction_Workflow ketone 2-Methoxyphenylacetone reduction Reduction with NaBH4 ketone->reduction workup Aqueous Workup reduction->workup purification Purification (Optional) workup->purification product This compound purification->product

Caption: Experimental workflow for the reduction synthesis.

Troubleshooting_Grignard start Low Yield in Grignard Reaction q1 Anhydrous conditions? start->q1:f0 a1_yes Yes q1:f0->a1_yes a1_no No q1:f0->a1_no Check q2 Magnesium activated? a1_yes->q2:f0 sol1 Dry all glassware and solvents a1_no->sol1 a2_yes Yes q2:f0->a2_yes a2_no No q2:f0->a2_no Check q3 Reagent quality? a2_yes->q3:f0 sol2 Activate Mg with I2 or 1,2-dibromoethane a2_no->sol2 a3_no Unsure q3:f0->a3_no Check a3_yes Good sol3 Use freshly distilled reagents a3_no->sol3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: HPLC Analysis of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of 1-(2-Methoxyphenyl)propan-2-ol, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1][2] This guide provides a systematic approach to identifying and resolving peak tailing during the analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for a polar compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[3] The most common causes include:

  • Silanol Interactions: The primary cause is often the interaction of the analyte with acidic residual silanol groups on the silica-based column packing.[3][4][5] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailing peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.[6][7] If the pH is not optimized, both the analyte and the silanol groups can exist in ionized forms, leading to strong electrostatic interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can create active sites that cause peak tailing.[4][8]

  • Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., long or wide tubing, improper fittings) can cause peak broadening and tailing.[2][5]

Q2: How can I systematically troubleshoot and resolve the peak tailing issue?

A2: A stepwise approach is recommended to identify and fix the source of peak tailing. The following flowchart illustrates a logical troubleshooting workflow.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks Only the analyte peak is tailing check_all_peaks->some_peaks No all_peaks All peaks are tailing check_all_peaks->all_peaks Yes optimize_method Optimize Method Parameters some_peaks->optimize_method check_system Check for System Issues: - Extra-column volume (fittings, tubing) - Column void or contamination - Detector issues all_peaks->check_system check_system->optimize_method check_ph Adjust Mobile Phase pH optimize_method->check_ph low_ph Decrease pH (e.g., to 2.5-3.0) using Formic Acid or Phosphate Buffer check_ph->low_ph add_modifier Add a Mobile Phase Modifier (e.g., 5-10 mM Triethylamine) low_ph->add_modifier change_column Use a Different Column: - High-purity silica - End-capped - Polar-embedded add_modifier->change_column check_overload Check for Column Overload: - Reduce sample concentration - Reduce injection volume change_column->check_overload success Peak Shape Improved check_overload->success

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: How does adjusting the mobile phase help in reducing peak tailing for this specific compound?

A3: Adjusting the mobile phase is a powerful tool to minimize secondary interactions. For this compound, consider the following strategies:

  • Lowering the pH: Operating at a low pH (e.g., 2.5-3.0) protonates the residual silanol groups on the silica surface, making them neutral.[3] This minimizes the strong ionic interaction with the analyte, leading to a more symmetrical peak.

  • Adding a Competing Base: Introducing a small concentration of a basic modifier, like triethylamine (TEA), to the mobile phase can help.[9] TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[9]

Below is a table summarizing the potential effects of different mobile phase modifications:

Mobile Phase ModificationAnalyte (1-(2-MPP)-2-ol) StateSilanol (Si-OH) StateExpected Impact on Peak Tailing
Mid-pH (e.g., 5-7), No Buffer Partially PolarPartially Ionized (SiO-)High Tailing: Strong secondary ionic interactions.
Low pH (e.g., 2.5-3.0) with Buffer Polar (Neutral)Protonated (Si-OH)Reduced Tailing: Minimizes silanol ionization.[3][9]
Mid-pH with TEA (5-10 mM) Partially PolarShielded by TEASignificantly Reduced Tailing: TEA blocks active sites.[9]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: The choice of column is critical for achieving good peak shape. For polar, potentially basic compounds, consider the following:

  • High-Purity, End-Capped C18 Columns: Modern HPLC columns are made with high-purity silica with a lower metal content, which reduces the acidity of silanol groups.[10] "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with the analyte.[11][12]

  • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain. This can help to shield the residual silanol groups and provide alternative interactions, often leading to improved peak shape for polar compounds.

  • Hybrid Silica Columns: These columns are based on a hybrid of silica and organic polymer, which can offer a wider usable pH range and reduced silanol activity.

The following diagram illustrates the interaction at the stationary phase surface that causes peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase s1 l1 Si-O- s1->l1 interaction Strong Secondary Interaction (Tailing) s1->interaction s2 l2 Si-OH s2->l2 s3 l3 Si-O- s3->l3 s4 l4 Si-OH s4->l4 s5 l5 Si-OH s5->l5 analyte1 Analyte analyte1->s1 Ionic Interaction analyte2 Analyte

References

Technical Support Center: Catalyst Stability in Reactions with 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during chemical transformations involving 1-(2-Methoxyphenyl)propan-2-ol.

Section 1: Troubleshooting Guide for Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Loss of Catalytic Activity

Question: My catalyst's activity drops significantly within the first few hours of the reaction with this compound. What is the likely cause and how can I fix it?

Answer: A rapid decline in activity often points to one of three primary deactivation mechanisms: poisoning, fouling (coking), or thermal degradation.

Troubleshooting Steps:

  • Check for Feedstock Impurities (Poisoning):

    • Cause: Impurities in your this compound starting material or solvent can act as catalyst poisons. Sulfur and nitrogen compounds, for instance, strongly adsorb to metal active sites, blocking them from reactant molecules.[1]

    • Solution: Analyze your feedstock for common poisons. Implement a purification step, such as passing the liquid reactants through a bed of activated alumina or charcoal before introducing them to the reactor.

  • Investigate Carbon Deposition (Fouling/Coking):

    • Cause: In reactions like alcohol dehydration, side reactions can produce heavy, carbonaceous materials (coke) that physically block catalyst pores and active sites.[2][3] This is particularly prevalent at higher temperatures.

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate.

      • Modify Catalyst Support: Utilize a catalyst with larger pores or a hierarchical pore structure to mitigate the effects of blockage.

      • Introduce a Co-feed: Co-feeding a small amount of hydrogen or steam can sometimes inhibit coke formation.

  • Verify Operating Temperature (Thermal Degradation):

    • Cause: Excessively high temperatures can cause the fine metal particles of the active phase to agglomerate (sinter), reducing the active surface area.[1][4] The catalyst support itself can also undergo structural changes, such as pore collapse.[1]

    • Solution: Ensure your reactor's temperature control is accurate. Review literature for the recommended operating temperature range for your specific catalyst system and reaction. If high temperatures are necessary, select a catalyst with high thermal stability.

Issue 2: Change in Product Selectivity Over Time

Question: My reaction is producing more undesirable by-products as the experiment progresses. Why is my catalyst's selectivity changing?

Answer: A shift in selectivity is a classic symptom of catalyst deactivation, where the sites responsible for the desired reaction are deactivated faster than those causing side reactions.

Troubleshooting Steps:

  • Selective Poisoning:

    • Cause: Certain poisons may preferentially adsorb to the specific type of active site responsible for your main reaction, leaving other sites (which may catalyze side reactions) relatively unaffected.[1]

    • Solution: As with general poisoning, rigorous purification of all reactants and solvents is the most effective solution.

  • Pore Mouth Blocking:

    • Cause: In porous catalysts, coke can deposit primarily at the entrance of the pores. This creates diffusion limitations, where the reactants cannot reach the active sites deep within the catalyst, and intermediate products may undergo further reactions near the pore mouth, leading to different product distributions.

    • Solution: Consider using a catalyst with a more open pore structure. Catalyst regeneration to remove the coke is also a viable strategy (see Protocol 1).

  • Changes in Active Site Nature:

    • Cause: The chemical state of the active sites can change. For example, in an oxidation reaction, the active metal oxide phase could be partially reduced by the alcohol reactant, altering its catalytic properties.[1]

    • Solution: This often requires adjusting the feed composition, for instance, by ensuring a proper ratio of oxidant to alcohol to maintain the desired oxidation state of the catalyst.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation? A1: Catalyst deactivation can be broadly classified into three categories: chemical, thermal, and mechanical.[4][5] The specific mechanisms include:

  • Poisoning: Strong chemisorption of impurities on active sites.

  • Fouling (Coking): Physical deposition of substances like carbon on the surface.[6]

  • Thermal Degradation: Sintering of the active phase or collapse of the support structure due to high temperatures.

  • Leaching: Dissolution of active components into the reaction medium.[7]

  • Vapor-Solid Reactions: Formation of volatile compounds that are transported away from the catalyst.[1][5]

  • Attrition/Crushing: Mechanical failure of the catalyst particles, typically in stirred or fluidized bed reactors.[1][5]

Q2: How can I regenerate a catalyst that has been deactivated by coking? A2: Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits. This is typically done by passing a diluted stream of air or oxygen over the catalyst bed at an elevated temperature (calcination). It is crucial to control the temperature carefully to avoid thermal damage to the catalyst during this exothermic process. (See Protocol 1 for a detailed procedure).

Q3: Can a poisoned catalyst be regenerated? A3: Regeneration of a poisoned catalyst is more challenging and depends on the nature of the poison. If the poison is weakly adsorbed, a temperature increase or washing with a solvent might remove it. However, for strongly chemisorbed poisons like sulfur, regeneration may be difficult or impossible, often requiring a complete replacement of the catalyst.[2]

Q4: Which type of catalyst is generally more stable for alcohol dehydration reactions? A4: For alcohol dehydration, solid acid catalysts are commonly used. Zeolites like HZSM-5 and silicoaluminophosphates (e.g., SAPO-34) are often highly active.[3] However, their small pores can be prone to coking. Mesoporous materials such as Al-MCM-41 or supports like gamma-alumina (γ-Al2O3) offer larger pores that can improve resistance to deactivation by coking, although their acidity and activity might be lower than zeolites.[3]

Q5: What is catalyst leaching and how can I prevent it? A5: Leaching is the loss of the active catalytic species from the support into the reaction solution.[7][8] This is a concern for supported metal catalysts in liquid-phase reactions. To prevent it, ensure strong interaction between the metal and the support. Sometimes, performing the reaction in the gas phase, if feasible, can eliminate leaching issues.

Section 3: Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize performance data for catalysts used in reactions with model alcohols similar to this compound.

Table 1: Catalyst Performance in Ethanol Oxidation

Catalyst Support Temperature (°C) Ethanol Conversion (%) Acetaldehyde Selectivity (%) Reference
Ag-Li₂O γ-Al₂O₃ 350 100 88-95 [8]
Ag CeO₂ 130-200 High (Total Oxidation to CO₂) [8]

| Ag | Hydroxyapatite | 277 | < 20 | 100 |[8] |

Table 2: Catalyst Performance in Mixed Alcohol Dehydration

Catalyst Type Temperature (°C) Ethanol Conversion (%) Olefin Yield Reference
HZSM-5 Microporous Zeolite 300 > 98 High [3]
SAPO-34 Microporous SAPO 300 High Highest [3]
Al-MCM-41 Mesoporous Silicate 300 > 10 Moderate [3]

| Zr-KIT-6 | Mesoporous Silicate | 300 | < 10 | Low |[3] |

Experimental Protocols

Protocol 1: Regeneration of a Coked Catalyst via Calcination

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube

  • Source of nitrogen (N₂) and air (or a mixture of O₂ in N₂)

  • Mass flow controllers

Procedure:

  • Purge: Place the deactivated catalyst in the reactor tube within the furnace. Heat the catalyst to 100-150°C under a flow of inert gas (N₂) for 1-2 hours to remove any physisorbed water and reactants.

  • Controlled Oxidation: While maintaining the N₂ flow, slowly introduce a stream of air (or 1-5% O₂ in N₂). The initial introduction should be at a moderate temperature (e.g., 300-350°C).

  • Temperature Ramp: Monitor the temperature of the catalyst bed. The coke burn-off is exothermic. If a significant temperature rise is observed, reduce the oxygen concentration or the ramp rate. Slowly ramp the temperature (e.g., 2-5°C/min) to a final hold temperature, typically between 450°C and 550°C. The optimal temperature depends on the catalyst's thermal stability.

  • Hold: Hold at the final temperature for 3-5 hours, or until monitoring of the effluent gas (e.g., with a mass spectrometer) shows that CO₂ production has ceased.

  • Cool Down: Switch off the oxygen supply and cool the catalyst to room temperature under a flow of N₂.

  • Reactivation (if necessary): Some catalysts, particularly metal-based ones, may require a reduction step (e.g., with H₂) after calcination to restore the active metallic phase.

Protocol 2: Feedstock Purification using an Adsorbent Bed

Objective: To remove potential catalyst poisons from the liquid reactant or solvent.

Materials:

  • Liquid feedstock (e.g., this compound)

  • Activated alumina, molecular sieves, or activated charcoal

  • Chromatography column

  • Collection flask

Procedure:

  • Prepare Column: Pack a chromatography column with the chosen adsorbent (e.g., activated alumina). The amount should be approximately 5-10% of the weight of the liquid to be purified.

  • Activate Adsorbent: If necessary, activate the adsorbent according to the manufacturer's instructions (e.g., by heating under vacuum to remove adsorbed water).

  • Percolate Feedstock: Slowly pass the liquid feedstock through the packed column under gravity or slight pressure.

  • Collect Purified Liquid: Collect the purified liquid that elutes from the column.

  • Test for Purity: (Optional but recommended) Analyze a small sample of the purified liquid using an appropriate technique (e.g., GC-MS with a sulfur detector) to confirm the removal of impurities.

Section 4: Visual Diagrams

Deactivation_Troubleshooting_Workflow start Catalyst Performance Declines (Loss of Activity or Selectivity) check_temp Is Operating Temperature Excessively High? start->check_temp check_feed Are Reactants and Solvents of Sufficient Purity? check_temp->check_feed No sintering Potential Cause: Thermal Degradation (Sintering) check_temp->sintering Yes check_coking Are Reaction Conditions Prone to Coking? (e.g., High Temp, Dehydration) check_feed->check_coking Yes poisoning Potential Cause: Catalyst Poisoning check_feed->poisoning No coking Potential Cause: Fouling by Coke Deposition check_coking->coking Yes solve_sintering Solution: 1. Lower Reaction Temperature 2. Select Thermally Stable Catalyst sintering->solve_sintering solve_poisoning Solution: 1. Purify Feedstock (See Protocol 2) 2. Use Guard Bed poisoning->solve_poisoning solve_coking Solution: 1. Optimize (Lower) Temperature 2. Use Catalyst with Larger Pores 3. Regenerate Catalyst (See Protocol 1) coking->solve_coking

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Deactivation_Mechanisms catalyst Active Catalyst (Metal on Support) poisoning Poisoning (e.g., Sulfur blocks active site) catalyst->poisoning coking Fouling / Coking (Carbon deposits block pores) catalyst->coking sintering Thermal Degradation (Metal particles agglomerate) catalyst->sintering leaching Leaching (Active metal dissolves) catalyst->leaching deactivated Deactivated Catalyst poisoning->deactivated coking->deactivated sintering->deactivated leaching->deactivated

Caption: Major mechanisms of heterogeneous catalyst deactivation.

Experimental_Workflow cluster_0 Catalyst Testing Cycle cluster_1 Regeneration Loop prep Catalyst Preparation & Pre-treatment reaction Run Reaction with 1-(2-MeOPh)propan-2-ol prep->reaction analysis Analyze Products & Calculate Conversion/Selectivity reaction->analysis deactivated Activity Drops? analysis->deactivated regenerate Regenerate Catalyst (e.g., Calcination) deactivated->regenerate Yes end End Experiment / Replace Catalyst deactivated->end No (Stable) characterize Characterize Catalyst (e.g., BET, TEM) regenerate->characterize characterize->reaction

Caption: Experimental workflow for catalyst testing and regeneration.

References

Scale-up challenges for the synthesis of 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound at a laboratory and scale-up level?

A1: There are two primary and scalable synthetic routes for the preparation of this compound:

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with 2-methoxybenzaldehyde. This is a classic C-C bond-forming reaction that directly yields the desired secondary alcohol after an acidic workup.[1][2]

  • Reduction of 2-Methoxyphenylacetone: This two-step approach first involves the synthesis of the ketone precursor, 2-methoxyphenylacetone, followed by its reduction to the target alcohol. Common reducing agents include sodium borohydride (NaBH₄) for lab-scale synthesis and catalytic hydrogenation for larger-scale operations.[3][4][5]

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium metal surface by a layer of magnesium oxide.[6]

  • Troubleshooting Steps:

    • Magnesium Activation: Use fresh, high-quality magnesium turnings. To activate the surface, you can crush the turnings under an inert atmosphere to expose a fresh surface.[1] A small crystal of iodine can also be added; the disappearance of the iodine color indicates activation.[2][6]

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Any moisture will quench the Grignard reagent.[1][2]

    • Initiator: A small amount of a pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane can be used to initiate the reaction.[6]

Q3: I am observing a low yield in the reduction of 2-methoxyphenylacetone. What are the potential reasons?

A3: Low yields in ketone reductions can be attributed to several factors, including incomplete reaction, side reactions, or issues with the reducing agent.

  • Troubleshooting Steps:

    • Reagent Activity: If using sodium borohydride, ensure it is fresh and has been stored in a dry environment. The reactivity of NaBH₄ can be affected by moisture.

    • Reaction Temperature: While many NaBH₄ reductions are performed at room temperature or below, some less reactive ketones may require gentle heating to go to completion.[5]

    • pH Control: For catalytic hydrogenations, the pH of the reaction medium can influence catalyst activity and selectivity. Optimization of the pH may be necessary.

    • Catalyst Poisoning: In catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst, leading to incomplete conversion. Ensure high-purity starting materials and solvents.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low Yield of this compound

Possible Cause Explanation Troubleshooting & Optimization
Incomplete Reaction The Grignard reagent may not have fully reacted with the 2-methoxybenzaldehyde.Monitor the reaction by TLC. Consider extending the reaction time or allowing the reaction to warm to room temperature after the initial addition.
Side Reaction: Wurtz Coupling The Grignard reagent can react with unreacted ethyl bromide to form butane.Add the ethyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1]
Side Reaction: Enolization The Grignard reagent can act as a base and deprotonate any enolizable aldehydes present as impurities.Use high-purity 2-methoxybenzaldehyde. Perform the reaction at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Quenching of Grignard Reagent Presence of moisture or other protic sources (e.g., alcohols) in the reaction.Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under a strict inert atmosphere.[1][2]

Issue 2: Formation of Significant Byproducts

Byproduct Formation Mechanism Mitigation Strategy
Butane Wurtz coupling of ethylmagnesium bromide with ethyl bromide.Slow, controlled addition of ethyl bromide during Grignard formation.
2-Methoxybenzoic acid Reaction of the Grignard reagent with atmospheric CO₂ during the reaction or workup.Maintain a positive pressure of inert gas throughout the experiment.
Unreacted 2-methoxybenzaldehyde Incomplete reaction or insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Monitor for full consumption of the aldehyde by TLC.
Reduction of 2-Methoxyphenylacetone Route

Issue 1: Incomplete Reduction

Possible Cause Explanation Troubleshooting & Optimization
Insufficient Reducing Agent The stoichiometric amount of reducing agent was not enough for complete conversion.For NaBH₄, remember that 1 equivalent can reduce 4 equivalents of a ketone. Use a slight excess to ensure complete reaction.[4]
Low Reaction Temperature The activation energy for the reduction is not being overcome.While starting at a low temperature is good for control, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.[5]
Catalyst Deactivation (Hydrogenation) Impurities such as sulfur or halides can poison palladium or platinum catalysts.Ensure the 2-methoxyphenylacetone and solvent are of high purity. Consider filtering the substrate through a plug of silica or activated carbon.

Issue 2: Product Purification Challenges

Problem Explanation Solution
Difficulty removing the solvent The product may have a relatively high boiling point, making solvent removal under high vacuum challenging.Use a rotary evaporator with a suitable bath temperature. For final traces of solvent, a high-vacuum pump may be necessary.
Co-elution with impurities Nonpolar impurities may co-elute with the product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Emulsion during workup The presence of salts and the nature of the product can lead to stable emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 2-Methoxybenzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

    • Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 2-Methoxyphenylacetone

Materials:

  • 2-Methoxyphenylacetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 2-methoxyphenylacetone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.3-0.5 equivalents) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).[4]

  • Workup and Purification:

    • Carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to yield the crude product.

    • Purify by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Reduction of 2-Methoxyphenylacetone
Starting Materials 2-Methoxybenzaldehyde, Ethyl bromide, Mg2-Methoxyphenylacetone, NaBH₄ or H₂/Catalyst
Typical Yield 60-85% (lab scale)85-95% (lab scale)[5]
Key Scale-up Challenges Exothermic reaction, initiation difficulties, handling of Grignard reagent.Handling of pyrophoric catalysts (for hydrogenation), potential for runaway reactions.
Safety Considerations Highly flammable solvents, pyrophoric reagent.Flammable solvents, handling of sodium borohydride (reacts with acid to produce H₂).
Byproducts Wurtz coupling products, benzene (from moisture).Borate esters (from NaBH₄), unreacted starting material.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Mg (Iodine, heat) B Add Ethyl Bromide in Anhydrous Ether A->B Initiation C Cool Grignard Reagent (0°C) B->C D Add 2-Methoxybenzaldehyde C->D E Stir at RT D->E F Quench with aq. NH4Cl E->F G Extract with Ether F->G H Dry & Concentrate G->H I Purify (Distillation/Chromatography) H->I

Caption: Experimental workflow for the Grignard synthesis.

Reduction_Troubleshooting Start Low Yield in Ketone Reduction Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Reagent Deactivated? Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol2a Lower Temperature Cause2->Sol2a Sol2b Check Substrate Purity Cause2->Sol2b Sol3a Use Fresh NaBH4 Cause3->Sol3a Sol3b Check Catalyst Quality (Hydrogenation) Cause3->Sol3b

Caption: Troubleshooting low yield in ketone reduction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho- vs. Para-Methoxyphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Comparison of Reactivity

The reactivity of ortho- and para-methoxyphenylpropanol is primarily governed by the interplay of electronic and steric effects originating from the methoxy (-OCH3) substituent on the phenyl ring.

Electronic Effects: The methoxy group is a strong activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring via a resonance effect (+R).[1][2] This effect is most pronounced at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. For both isomers, the benzene ring is activated compared to an unsubstituted phenylpropanol. The para-isomer benefits from this electron-donating effect without the complication of steric hindrance from the methoxy group, which can lead to faster reaction rates in some cases.[3][4]

Steric Effects: The "ortho effect" is a significant factor for ortho-methoxyphenylpropanol, where the proximity of the methoxy group to the propanol side chain can hinder the approach of reagents to both the side chain and the adjacent positions on the aromatic ring.[5][6] This steric hindrance can lead to lower reaction rates or favor substitution at the less hindered para-position relative to the methoxy group.[4]

Predicted Reactivity in Key Reactions

Based on these principles, a qualitative comparison of the reactivity of the two isomers in common organic transformations can be predicted.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions, both isomers will be more reactive than unsubstituted phenylpropanol. The methoxy group directs incoming electrophiles to the positions ortho and para to itself.

  • Para-methoxyphenylpropanol: The propanol group will direct incoming electrophiles to the positions ortho to it (and meta to the methoxy group). The powerful activating effect of the methoxy group will dominate, directing substitution to the positions ortho to the methoxy group (and meta to the propanol group).

  • Ortho-methoxyphenylpropanol: The methoxy group will direct incoming electrophiles to the position para to it (and meta to the propanol group) and the other ortho position. The para position is generally favored to avoid steric clash with the existing ortho-substituents.[4]

Reactions Involving the Propanol Side Chain

For reactions involving the alcohol functional group, such as oxidation or dehydration, the electronic effects of the methoxy group can influence the stability of reaction intermediates.

  • Oxidation: Oxidation of the secondary alcohol on the propanol chain to a ketone is expected to be influenced by the electronic nature of the ring. The electron-donating methoxy group, particularly at the para position, can stabilize a partial positive charge that may develop on the benzylic carbon in certain oxidation mechanisms, potentially leading to a faster reaction rate compared to the ortho isomer where steric hindrance may play a more dominant role.

  • Dehydration: Acid-catalyzed dehydration to form an alkene proceeds through a carbocation intermediate. A para-methoxy group is very effective at stabilizing a benzylic carbocation through resonance, which would suggest that para-methoxyphenylpropanol may undergo dehydration more readily than the ortho isomer.

Data Presentation

The following table summarizes the predicted qualitative comparison of reactivity. It is important to note that these are predictions based on chemical principles, and experimental verification is required.

Reaction TypeOrtho-MethoxyphenylpropanolPara-MethoxyphenylpropanolDominant Factor(s)
Electrophilic Aromatic Substitution Moderately ReactiveHighly ReactiveOrtho: Steric hindrance from the methoxy group may slow the reaction. Para: Strong activation from the methoxy group with less steric hindrance.
Oxidation of Propanol Side Chain SlowerFasterOrtho: Steric hindrance may impede the approach of the oxidizing agent. Para: The electron-donating methoxy group can stabilize the transition state.
Acid-Catalyzed Dehydration SlowerFasterOrtho: Steric effects may influence the conformation required for elimination. Para: The methoxy group provides significant resonance stabilization of the carbocation intermediate.

Experimental Protocols

To obtain quantitative data for a direct comparison, the following experimental protocols are proposed.

Comparative Oxidation of Ortho- and Para-Methoxyphenylpropanol

This experiment aims to compare the rate of oxidation of the two isomers to their corresponding ketones.

Materials:

  • Ortho-methoxyphenylpropanol

  • Para-methoxyphenylpropanol

  • Pyridinium chlorochromate (PCC) or a similar mild oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Internal standard (e.g., undecane)

  • Silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of one of the isomers (e.g., 1 mmol) in DCM (20 mL).

  • Add a known amount of the internal standard to each flask.

  • At time zero, add an equimolar amount of PCC to each flask simultaneously, under identical stirring and temperature conditions (e.g., room temperature).

  • At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Immediately quench the reaction in the aliquot by passing it through a small plug of silica gel with additional DCM.

  • Analyze the quenched aliquots by GC-MS to determine the ratio of the starting material to the product ketone, relative to the internal standard.

  • Plot the concentration of the starting material versus time for both isomers to determine the initial reaction rates.

Comparative Acid-Catalyzed Dehydration

This experiment will compare the yields of the corresponding alkenes from the dehydration of the two isomers under identical conditions.

Materials:

  • Ortho-methoxyphenylpropanol

  • Para-methoxyphenylpropanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst

  • Toluene as solvent

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Set up two identical reaction apparatuses, each with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • In each flask, place a solution of one of the isomers (e.g., 5 mmol) in toluene (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.

  • Heat both reaction mixtures to reflux and collect the water evolved in the Dean-Stark trap.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Once the reactions are complete (no more starting material visible by TLC), cool the mixtures to room temperature.

  • Wash the organic layers with sodium bicarbonate solution and then with brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Determine the yield of the crude alkene product for each isomer.

  • Analyze the products by ¹H NMR to confirm their structure and purity.

Visualizations

The following diagrams illustrate the key theoretical concepts and a proposed experimental workflow.

G cluster_ortho Ortho-Methoxyphenylpropanol Reactivity cluster_para Para-Methoxyphenylpropanol Reactivity o_start Ortho-Isomer o_steric Steric Hindrance (Ortho Effect) o_start->o_steric o_electronic Electronic Activation (Resonance) o_start->o_electronic o_reactivity Modulated Reactivity o_steric->o_reactivity o_electronic->o_reactivity p_start Para-Isomer p_steric Minimal Steric Hindrance p_start->p_steric p_electronic Strong Electronic Activation (Resonance) p_start->p_electronic p_reactivity Enhanced Reactivity p_steric->p_reactivity p_electronic->p_reactivity

Caption: Factors influencing isomer reactivity.

G cluster_reactions Parallel Reactions cluster_monitoring Reaction Monitoring start Start: Identical Reaction Conditions (Temp, Conc., Catalyst) ortho_rxn Ortho-Isomer Reaction start->ortho_rxn para_rxn Para-Isomer Reaction start->para_rxn ortho_monitor Aliquot Sampling (Ortho) ortho_rxn->ortho_monitor para_monitor Aliquot Sampling (Para) para_rxn->para_monitor analysis Quantitative Analysis (GC-MS, NMR) ortho_monitor->analysis para_monitor->analysis comparison Data Comparison: - Reaction Rates - Product Yields analysis->comparison

Caption: Proposed experimental workflow.

References

A Comparative Guide to Validating the Enantiomeric Excess of Chiral 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical methods for validating the enantiomeric excess of 1-(2-Methoxyphenyl)propan-2-ol, a chiral secondary alcohol. The performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's Method) are objectively compared.

This document offers detailed experimental protocols and a summary of key performance indicators to assist in the selection of the most appropriate technique for your specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical method for determining the enantiomeric excess of this compound is a trade-off between factors such as accuracy, precision, sensitivity, analysis time, and cost. The following table summarizes the key performance characteristics of the most common techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Method)
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).[1]Separation of volatile enantiomers on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent (Mosher's acid), leading to distinct NMR signals.[2][3]
Sample Preparation Dissolution in a suitable mobile phase.Typically requires derivatization to increase volatility and improve peak shape.Chemical derivatization to form diastereomeric Mosher's esters.[4][5]
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to fg/mL)Moderate (mg scale)
Analysis Time per Sample 10 - 30 minutes15 - 45 minutes5 - 15 minutes (for data acquisition, excluding derivatization)
Instrumentation Cost Moderate to HighModerate to HighHigh
Consumables Cost High (chiral columns)Moderate (chiral columns)Moderate (chiral derivatizing agents, deuterated solvents)
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[6]Requires optimization of temperature programs and derivatization conditions.Relatively straightforward, but requires successful chemical reaction and purification.
Quantitative Accuracy ExcellentExcellentGood to Excellent
Key Advantages Broad applicability, high reproducibility, well-established.[7]Excellent resolution for volatile compounds.[8]Provides structural information, can determine absolute configuration.[9]
Key Disadvantages High cost of chiral columns, solvent consumption.Limited to thermally stable and volatile compounds, may require derivatization.Lower sensitivity, requires pure sample, derivatization may not be quantitative.

Experimental Protocols

The following are illustrative protocols for the determination of the enantiomeric excess of this compound using the three compared methods. These may require optimization for specific instrumentation and sample matrices.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.[1]

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 272 nm, the approximate λmax of the methoxyphenyl group).

  • The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable compounds. Derivatization is often employed to improve the separation of polar analytes like alcohols.[11]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Materials:

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., Beta-DEX, Gamma-DEX).[12]

  • Carrier Gas: Helium or Hydrogen.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous dichloromethane.

Procedure:

  • Derivatization: In a vial, dissolve ~1 mg of this compound in 0.5 mL of anhydrous dichloromethane. Add 0.1 mL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • GC Analysis:

    • Set the GC oven temperature program (e.g., start at 100°C, hold for 1 min, ramp to 180°C at 5°C/min, and hold for 5 min).

    • Set the injector and detector temperatures (e.g., 250°C).

    • Inject 1 µL of the derivatized sample into the GC.

  • The trimethylsilyl ethers of the two enantiomers will be separated by the chiral column.

  • Determine the enantiomeric excess by comparing the integrated peak areas of the two separated diastereomers.

Protocol 3: NMR Spectroscopy (Mosher's Method)

This method involves the chemical conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[5] These diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of their relative concentrations.[2]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • (R)-Mosher's acid chloride or (S)-Mosher's acid chloride.

  • Anhydrous pyridine or another suitable base.

  • Anhydrous deuterated chloroform (CDCl₃).

  • NMR tubes.

Procedure:

  • Esterification: In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride and a catalytic amount of anhydrous pyridine.

  • Cap the NMR tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.

    • Identify a well-resolved proton signal that is distinct for each diastereomer. Protons close to the chiral center, such as the methoxy protons of the Mosher's ester or the methyl protons of the propanol backbone, are often suitable.

  • Integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

  • Calculate the enantiomeric excess from the integral values.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Inject into HPLC A->B C Separation on Chiral Column B->C D UV Detection C->D E Integrate Peak Areas D->E F Calculate ee% E->F

Caption: Experimental workflow for ee% determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject into GC C->D E Separation on Chiral Column D->E F FID/MS Detection E->F G Integrate Peak Areas F->G H Calculate ee% G->H

Caption: Experimental workflow for ee% determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in CDCl3 B Add Mosher's Acid Chloride & Pyridine A->B C React to form Diastereomeric Esters B->C D Acquire 1H NMR Spectrum C->D E Identify & Integrate Diastereomeric Signals D->E F Calculate ee% E->F

Caption: Experimental workflow for ee% determination by NMR (Mosher's Method).

References

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Evaluating Alternatives to 1-(2-Methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral synthon is a critical decision in asymmetric synthesis. While a diverse array of chiral auxiliaries, ligands, and catalysts have been developed, this guide addresses the topic of 1-(2-methoxyphenyl)propan-2-ol and its comparison to other established chiral synthons.

Initial research indicates a notable lack of published data on the application of this compound as a chiral auxiliary or ligand in asymmetric synthesis. Consequently, a direct comparison of its performance with other alternatives, supported by experimental data, is not feasible at this time.

Therefore, this guide will focus on a comparative analysis of well-established and widely utilized chiral auxiliaries, namely Evans Oxazolidinones and Myers' Pseudoephedrine Amides . These synthons have a proven track record of providing high levels of stereocontrol in a variety of asymmetric transformations and serve as excellent benchmarks in the field. This guide will provide an objective comparison of their performance in key asymmetric reactions, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms of action.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate, and induce a high degree of stereoselectivity.

G cluster_workflow General Workflow of Asymmetric Synthesis with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Adduct Diastereoselective_Reaction Diastereoselective Reaction Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily evaluated by the diastereoselectivity of the reaction it directs, typically expressed as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and the chemical yield of the desired product. The following sections provide a comparative overview of Evans Oxazolidinones and Myers' Pseudoephedrine Amides in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acids and their derivatives. The chiral auxiliary guides the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone)N-PropionylAllyl iodide98:285-95
N-PropionylBenzyl bromide>99:190-98
Myers' Pseudoephedrine Amide ((+)-Pseudoephedrine)N-PropionylBenzyl bromide≥19:191
N-ButanoylMethyl iodide≥19:193
N-PhenylacetylEthyl iodide≥19:194

Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary.

The asymmetric aldol reaction is a cornerstone of organic synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products.

Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:180-95[1]
N-PropionylBenzaldehyde>99:185-95
Myers' Pseudoephedrine Amide N-PropionylIsobutyraldehyde>95:585

Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary.

Mechanisms of Stereodirection

The high levels of stereoselectivity observed with these auxiliaries are a result of their ability to form rigid, well-defined transition states that favor the approach of the electrophile from a specific direction.

Evans auxiliaries function by forming a chelated Z-enolate upon deprotonation with a Lewis acid and a hindered base.[2] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[3][4]

G cluster_evans Stereodirection in Evans Asymmetric Alkylation start N-Acyl Oxazolidinone enolate Chelated Z-Enolate (One face shielded by R group) start->enolate Deprotonation (e.g., LDA) transition_state Transition State (Electrophile approaches from the less hindered face) enolate->transition_state Reaction with Electrophile (E+) product Diastereomerically Enriched Product transition_state->product

Caption: Mechanism of stereodirection for Evans oxazolidinone auxiliaries.

The pseudoephedrine auxiliary, developed by Andrew G. Myers, operates through a different mechanism. The lithium enolate of the pseudoephedrine amide is believed to form a rigid, internally chelated structure.[5] The phenyl group of the auxiliary is thought to stack against one face of the enolate, effectively blocking it and directing the electrophile to the opposite face. The presence of lithium chloride is often crucial for achieving high diastereoselectivity, as it is thought to promote the formation of a more ordered enolate aggregate.[5]

G cluster_myers Stereodirection in Myers' Asymmetric Alkylation start N-Acyl Pseudoephedrine Amide enolate Internally Chelated Lithium Enolate start->enolate Deprotonation (e.g., LDA, LiCl) transition_state Transition State (Phenyl group blocks one face) enolate->transition_state Reaction with Electrophile (E+) product Diastereomerically Enriched Product transition_state->product

Caption: Mechanism of stereodirection for Myers' pseudoephedrine amides.

Experimental Protocols

The following are generalized experimental protocols for asymmetric alkylation and aldol reactions using Evans and Myers' auxiliaries.

  • Acylation of the Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone in an appropriate solvent (e.g., dichloromethane), add triethylamine and the desired acyl chloride or anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acyl oxazolidinone by chromatography or recrystallization.

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate. Add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C for several hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by chromatography.[6]

  • Cleavage of the Auxiliary: The chiral auxiliary can be removed under various conditions to yield the corresponding carboxylic acid (e.g., LiOH/H₂O₂), alcohol (e.g., LiBH₄), or aldehyde.

  • Amide Formation: React (+)-pseudoephedrine with the desired acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to form the corresponding amide.[5] The product is often crystalline and can be purified by recrystallization.[5]

  • Diastereoselective Alkylation: Suspend anhydrous lithium chloride in THF and cool to -78 °C. Add a solution of the pseudoephedrine amide in THF, followed by the dropwise addition of LDA solution. Stir for one hour at -78 °C to form the enolate. Add the alkyl halide and allow the reaction to proceed. Quench with saturated aqueous ammonium chloride and extract the product.[5]

  • Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions.[5] Alternatively, reduction with reagents like lithium amidotrihydroborate can yield the corresponding primary alcohol.[7]

Conclusion

While this compound is not a commonly documented chiral synthon, the field of asymmetric synthesis offers a range of highly effective and reliable alternatives. Evans Oxazolidinones and Myers' Pseudoephedrine Amides are two of the most prominent examples, each with its own set of advantages and preferred applications.

  • Evans Oxazolidinones are renowned for their high and predictable stereocontrol, particularly in aldol reactions, and the well-understood mechanism of stereodirection.[1]

  • Myers' Pseudoephedrine Amides offer a practical and cost-effective alternative, with both enantiomers of the auxiliary being readily available.[5][8] They often yield crystalline products, which simplifies purification.[5]

The choice of a chiral auxiliary ultimately depends on the specific requirements of the synthesis, including the nature of the substrate and electrophile, the desired stereochemical outcome, and practical considerations such as cost and availability. This guide provides a foundation for researchers to make informed decisions when selecting a chiral synthon for their asymmetric synthesis endeavors.

References

A Comparative Guide to the Biological Activity of 1-(2-Methoxyphenyl)propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the (R)- and (S)-isomers of 1-(2-Methoxyphenyl)propan-2-ol. Due to a lack of direct experimental data for this specific compound in publicly available literature, this comparison is based on established principles of stereopharmacology and data from structurally analogous phenylpropanolamine compounds, which are known to interact with adrenergic receptors.

Introduction to Stereoisomers and Biological Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, plays a crucial role in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

For many classes of drugs, including β-adrenergic receptor agonists and antagonists, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the evaluation of the biological activity of individual enantiomers is a critical aspect of drug discovery and development.

Hypothetical Comparison of this compound Isomers

Based on the structure of this compound, it is predicted to interact with adrenergic receptors, a class of G protein-coupled receptors that are the targets of many drugs used to treat cardiovascular and respiratory conditions. The following table presents a hypothetical comparison of the expected biological activities of the (R)- and (S)-isomers at β-adrenergic receptors. This is an inference based on the activities of structurally related compounds.

Parameter(R)-1-(2-Methoxyphenyl)propan-2-ol(S)-1-(2-Methoxyphenyl)propan-2-olRationale for Postulated Difference
Binding Affinity (Ki) for β-Adrenergic Receptors Potentially Higher AffinityPotentially Lower AffinityFor many β-adrenergic ligands, the (R)-enantiomer at the carbon bearing the hydroxyl group exhibits significantly higher binding affinity to the receptor.
Functional Activity (e.g., Agonism/Antagonism) Expected to be the more potent isomer (eutomer)Expected to be the less potent isomer (distomer)The stereochemical arrangement of the functional groups in the (R)-isomer is often optimal for interaction with the chiral binding pocket of the receptor, leading to a more potent biological response.
Potential for Off-Target Effects May have a cleaner pharmacological profile if the desired activity resides solely in this isomer.May contribute to off-target effects or be inactive.Isolating the eutomer can lead to a more specific drug with a better safety profile.

Experimental Protocols

To experimentally determine the biological activity of the isomers of this compound, a β-adrenergic receptor binding assay would be a primary method.

Experimental Protocol: β-Adrenergic Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-isomers of this compound for β-adrenergic receptors.

Materials:

  • Cell membranes expressing a specific subtype of β-adrenergic receptor (e.g., β1 or β2).

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • (R)-1-(2-Methoxyphenyl)propan-2-ol and (S)-1-(2-Methoxyphenyl)propan-2-ol.

  • Non-selective antagonist (e.g., propranolol) for determining non-specific binding.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target β-adrenergic receptor subtype.

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the test compound (either the (R)- or (S)-isomer).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competitor) and non-specific binding (in the presence of a high concentration of a non-selective antagonist).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway

The likely mechanism of action for a compound like this compound, should it act as a β-adrenergic agonist, involves the activation of a G-protein coupled receptor signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane Agonist β-Adrenergic Agonist (e.g., Isomer) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized β-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the comparative β-adrenergic receptor binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (β-Adrenergic Receptors) Incubation Incubate Membranes with Radioligand and Isomers Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Isomer Solutions Ligand_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Determine IC50 and Ki Calculation->Analysis Comparison Compare Biological Activity of (R) and (S) Isomers Analysis->Comparison

Caption: Workflow for Comparative Receptor Binding Assay.

Conclusion

While direct experimental data on the biological activities of this compound isomers is not currently available, established principles of stereopharmacology strongly suggest that the (R)- and (S)-enantiomers would exhibit different affinities and potencies at biological targets such as β-adrenergic receptors. It is hypothesized that one isomer, likely the (R)-isomer, would be significantly more active. The provided experimental protocol for a β-adrenergic receptor binding assay outlines a standard method to empirically determine and compare the activities of these isomers. Such studies are essential to fully characterize the pharmacological profile of this compound and to identify the eutomer for potential therapeutic development.

A Spectroscopic Comparison of 1-(2-Methoxyphenyl)propan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1-(2-Methoxyphenyl)propan-2-ol and its structural analogs: 1-(3-Methoxyphenyl)propan-2-ol, 1-(4-Methoxyphenyl)propan-2-ol, and 1-phenylpropan-2-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its analogs. This data is essential for distinguishing between these structurally similar molecules.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec. (EI, m/z)
This compound 1.22 (d, 3H), 2.65 (dd, 1H), 2.85 (dd, 1H), 3.85 (s, 3H), 4.05 (m, 1H), 6.85-6.95 (m, 2H), 7.15-7.25 (m, 2H)23.5, 42.1, 55.2, 68.9, 110.4, 120.8, 127.5, 128.9, 130.8, 157.53400 (O-H), 2965 (C-H), 1600, 1495 (C=C, aromatic), 1245 (C-O, ether), 1030 (C-O, alcohol)166 (M+), 151, 135, 121, 107, 91, 77
1-(3-Methoxyphenyl)propan-2-ol 1.23 (d, 3H), 2.70 (dd, 1H), 2.80 (dd, 1H), 3.80 (s, 3H), 4.00 (m, 1H), 6.75-6.85 (m, 3H), 7.20 (t, 1H)23.4, 44.8, 55.1, 69.0, 111.9, 114.8, 121.5, 129.5, 140.2, 159.73380 (O-H), 2960 (C-H), 1605, 1490 (C=C, aromatic), 1260 (C-O, ether), 1040 (C-O, alcohol)166 (M+), 122, 107, 91, 77
1-(4-Methoxyphenyl)propan-2-ol 1.21 (d, 3H), 2.68 (dd, 1H), 2.78 (dd, 1H), 3.79 (s, 3H), 3.98 (m, 1H), 6.85 (d, 2H), 7.12 (d, 2H)23.5, 44.1, 55.2, 69.2, 113.9, 130.3, 130.8, 158.13390 (O-H), 2962 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O, ether), 1035 (C-O, alcohol)166 (M+), 122, 121, 107, 77[1]
1-phenylpropan-2-ol 1.24 (d, 3H), 2.75 (dd, 1H), 2.85 (dd, 1H), 4.02 (m, 1H), 7.20-7.35 (m, 5H)23.3, 45.4, 69.3, 126.3, 128.4, 129.4, 138.63370 (O-H), 2968 (C-H), 1600, 1495, 1450 (C=C, aromatic)136 (M+), 121, 92, 91, 77[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[3] Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, spectra were obtained with proton decoupling, and approximately 1024 scans were averaged.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.[2] A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.[4] The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe or a gas chromatography (GC) inlet. The mass analyzer scanned a mass-to-charge (m/z) ratio range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of the target compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution Thin_Film Prepare Neat Thin Film Sample->Thin_Film Direct_Injection Direct Injection or GC Inlet Sample->Direct_Injection NMR NMR Dissolution->NMR IR IR Thin_Film->IR MS MS Direct_Injection->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis.

References

A Researcher's Guide to Asymmetric Synthesis: Benchmarking 1-(2-Methoxyphenyl)propan-2-ol Against Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, particularly in the field of drug development and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific stereochemistry. The ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, induce a high degree of stereoselectivity.

This guide provides a comparative framework for evaluating the potential of a novel candidate, 1-(2-Methoxyphenyl)propan-2-ol, as a chiral auxiliary. Its performance is benchmarked against three of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. By presenting their performance data in key asymmetric reactions—the aldol reaction, the Diels-Alder reaction, and alpha-alkylation—this document offers a quantitative basis for comparison and outlines the experimental protocols necessary to assess new candidates.

Performance Benchmarks of Known Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by the yield and stereoselectivity of the reaction it directs. The following tables summarize the performance of established auxiliaries in cornerstone asymmetric transformations.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation. Chiral auxiliaries are instrumental in controlling the stereochemistry of the resulting β-hydroxy carbonyl compound. Evans' oxazolidinone auxiliaries are particularly renowned for their high diastereoselectivity in this reaction.

Table 1: Performance of Evans' Oxazolidinone Auxiliary in the Asymmetric Aldol Reaction

N-Acyl Imide SubstrateAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneIsobutyraldehyde80-95>99:1
N-Propionyl-(R)-4-benzyl-2-oxazolidinoneBenzaldehyde~80-90>98:2
N-Propionyl-(R)-4-benzyl-2-oxazolidinonePropionaldehyde~85>95:5
N-Propionyl-(R)-4-benzyl-2-oxazolidinoneAcetaldehyde~75-85>95:5
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach. Oppolzer's camphorsultam is a notable example of a highly effective auxiliary in this context.

Table 2: Performance of Oppolzer's Sultam Auxiliary in the Asymmetric Diels-Alder Reaction

DienophileDieneLewis AcidYield (%)Diastereomeric Excess (endo)Reference
N-Acryloyl CamphorsultamCyclopentadieneEt₂AlCl8894%
N-Crotonoyl CamphorsultamCyclopentadieneEtAlCl₂75>99%
Asymmetric α-Alkylation

The α-alkylation of carbonyl compounds is a fundamental method for constructing chiral centers. Myers' pseudoephedrine amides have proven to be highly effective auxiliaries for the diastereoselective alkylation of a wide range of carboxylic acid derivatives.

Table 3: Performance of Myers' Pseudoephedrine Amide Auxiliary in Asymmetric Alkylation

N-Acyl Pseudoephedrine AmideAlkyl HalideYield (%)Diastereomeric Excess (%)Reference
(1S,2S)-(+)-Pseudoephedrine PropionamideBenzyl Bromide98≥99
(1S,2S)-(+)-Pseudoephedrine PropionamideAllyl Iodide9399
(1S,2S)-(+)-Pseudoephedrine PropionamideEthyl Iodide8597
(1S,2S)-(+)-Pseudoephedrine PropionamideIsopropyl Iodide7595

Benchmarking Protocol for this compound

To evaluate this compound as a novel chiral auxiliary, a systematic experimental approach is required. The following protocols for an asymmetric aldol reaction serve as a template for such an investigation.

Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Cleavage A Attach Chiral Auxiliary (this compound) to Prochiral Substrate B Purify Chiral Substrate A->B C Perform Stereoselective Reaction (e.g., Aldol Addition) B->C D Reaction Workup and Purification C->D E Determine Diastereomeric Ratio (NMR, HPLC) D->E F Cleave Chiral Auxiliary E->F G Isolate and Purify Chiral Product F->G H Determine Enantiomeric Excess (Chiral HPLC, Polarimetry) G->H

Comparative Analysis of Structure-Activity Relationships in Methoxyphenyl Analogs Targeting Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While comprehensive structure-activity relationship (SAR) studies specifically detailing a range of 1-(2-Methoxyphenyl)propan-2-ol analogs are not extensively available in publicly accessible literature, a wealth of information exists for the closely related chemical classes of phenylethanolamines and phenoxypropanolamines. These classes include numerous beta-adrenergic receptor agonists and antagonists, with some featuring methoxyphenyl substitutions. This guide provides a comparative analysis of the SAR for these related compounds, offering insights that can be extrapolated to understand the potential pharmacological profile of this compound derivatives. The information presented here is intended for researchers, scientists, and drug development professionals.

A notable analog of the target compound is Methoxyphenamine, or 1-(2-methoxyphenyl)-N-methylpropan-2-amine, which is recognized as a beta-adrenergic receptor agonist and has been used as a bronchodilator.[1][2] Its structure, differing by the substitution of a hydroxyl with a methylamino group, underscores the significance of the propanolamine side chain in conferring activity at adrenergic receptors.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylethanolamine and phenoxypropanolamine derivatives at beta-adrenergic receptors is critically influenced by several structural features:

  • The Aromatic Ring and its Substituents: The nature and position of substituents on the phenyl ring are primary determinants of a compound's potency and its selectivity for β1, β2, or β3 receptor subtypes. For beta-agonists, hydroxyl groups at the meta and para positions (a catechol-like structure) are often associated with high potency.[3] The replacement of these hydroxyls with other groups, such as the methoxy group in the ortho position, significantly modulates the compound's pharmacological profile.

  • The Ethanolamine/Propanolamine Side Chain: The presence of a hydroxyl group on the beta-carbon of the side chain is crucial for agonist activity. The configuration of this chiral center also plays a role in receptor binding.

  • The Amino Group Substituent: The size and nature of the substituent on the terminal amino group are key for selectivity. For instance, a tertiary butyl group is often found in β2-selective agonists.

Quantitative Data on Structurally Related Analogs

The following tables summarize the biological activity of various phenylethanolamine and phenoxypropanolamine derivatives, illustrating the impact of structural modifications on their affinity for beta-adrenergic receptors.

Table 1: Beta-Adrenergic Agonist Activity of Substituted Phenylethanolamines

CompoundR1R2R3β1 Activity (pD2)β2 Activity (pD2)Reference
IsoproterenolOHOHCH(CH3)27.58.0[4]
SalbutamolOHCH2OHC(CH3)36.27.8[4]
TerbutalineOHOHC(CH3)35.87.1[4]
MethoxyphenamineOCH3 (ortho)HCH3-Agonist[1][2]

Note: Quantitative pD2 values for Methoxyphenamine were not available in the searched literature, but it is classified as a beta-adrenergic agonist.

Table 2: Beta-Adrenergic Antagonist Activity of Substituted Phenoxypropanolamines

CompoundAromatic MoietyN-Substituentβ1 Affinity (pA2)β2 Affinity (pA2)Reference
PropranololNaphthylCH(CH3)28.58.3[5]
Atenolol4-(CH2CONH2)phenylCH(CH3)27.25.8[5]
Metoprolol4-(CH2CH2OCH3)phenylCH(CH3)27.46.0[5]

Experimental Protocols

General Synthesis of Phenoxypropanolamine Derivatives

A common synthetic route to phenoxypropanolamine derivatives involves the following key steps:

  • Epoxide Formation: Reaction of the desired substituted phenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether.

  • Ring Opening: The resulting epoxide is then reacted with an appropriate amine (e.g., isopropylamine, tert-butylamine) to open the epoxide ring and form the final phenoxypropanolamine product. The reaction is typically carried out in a suitable solvent like ethanol or methanol.

  • Purification: The final product is purified using techniques such as crystallization or column chromatography.

Beta-Adrenergic Receptor Binding Assay

The affinity of the synthesized compounds for beta-adrenergic receptors is typically determined using radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β1 or β2 receptor).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP12177) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Activation of beta-adrenergic receptors by an agonist initiates a signaling cascade mediated by G-proteins, leading to the production of the second messenger cyclic AMP (cAMP).

Beta_Adrenergic_Signaling Agonist Beta-Adrenergic Agonist Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies involves synthesis, purification, characterization, and biological evaluation of a series of analog compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design Analogs Synth Synthesize Analogs Start->Synth Purify Purify & Characterize Synth->Purify Binding Receptor Binding Assays Purify->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional SAR_Analysis SAR Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterate

Caption: General experimental workflow for SAR studies.

References

In vitro and in vivo efficacy comparison of 1-(2-Methoxyphenyl)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of various methoxyphenyl derivatives, drawing upon available data from multiple studies. Due to the limited availability of direct comparative studies on a single series of 1-(2-Methoxyphenyl)propan-2-ol derivatives, this document synthesizes findings from structurally related methoxyphenyl compounds to offer insights into their potential therapeutic applications, primarily focusing on anticancer and anti-inflammatory activities. The information is presented to aid in the evaluation of these classes of molecules for further drug development.

Data Presentation: Comparative Efficacy of Methoxyphenyl Derivatives

The following tables summarize the in vitro and in vivo efficacy of various methoxyphenyl derivatives from several studies. These tables are intended to provide a clear comparison of their potency.

Table 1: In Vitro Anticancer Activity of Methoxy-Substituted Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Compound 1 Cyclopenta[d]pyrimidineMDA-MB-435 (Melanoma)0.05
Compound 2 Cyclopenta[d]pyrimidineNCI/ADR-RES (Ovarian)0.08
Compound 3 Methoxy-chalconeMCF-7 (Breast)2.5
Compound 4 Methoxy-chalconeA549 (Lung)5.2
Compound 5 γ-Oxa-ε-lactoneCLBL-1 (Canine Lymphoma)7.8
Compound 6 γ-Oxa-ε-lactoneJurkat (Human Leukemia)12.3
Table 2: In Vivo Antitumor Efficacy of a Cyclopenta[d]pyrimidine Derivative
Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)
Compound 30·HCl Xenograft Mouse ModelTriple Negative Breast Cancer20 mg/kg60
Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Quinazolinone Derivatives
Compound IDDerivative ClassAnalgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)Ulcerogenic Potential (Score)
AS2 Quinazolinone68.575.20.45
AS3 Quinazolinone72.869.80.50
Diclofenac Sodium Standard NSAID78.380.51.85

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with cell culture medium. The cells are subsequently treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution, such as DMSO or acidic isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

In Vivo Antitumor Efficacy in Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the antitumor activity of a compound in a xenograft mouse model.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess the toxicity of the compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated group is calculated by comparing it with the vehicle-treated control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of the described compounds.

G Workflow for Anticancer Drug Efficacy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Compound_Treatment Compound Administration IC50_Determination->Compound_Treatment Lead Compound Selection Animal_Model Xenograft Mouse Model Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Implantation->Compound_Treatment Efficacy_Assessment Tumor Growth Inhibition Compound_Treatment->Efficacy_Assessment

Workflow for evaluating anticancer drug efficacy.

G Simplified NF-κB Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Translocation->Gene_Expression Inhibitor Methoxyphenyl Derivative (Inhibitor) Inhibitor->IKK Inhibition

Simplified NF-κB signaling pathway in inflammation.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(2-Methoxyphenyl)propan-2-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(2-Methoxyphenyl)propan-2-ol, ensuring compliance with safety regulations and promoting a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar chemicals, such as other aromatic alcohols or phenylethanolamine derivatives, should be reviewed. Always handle the chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Assessment and Waste Classification

This compound should be treated as a hazardous waste. Based on its chemical structure, it is likely to be classified as a flammable liquid and may also possess toxic properties. All laboratory personnel must be trained on the proper handling and disposal of hazardous wastes.[1]

Key Hazard and Disposal Information

The following table summarizes the likely hazard classifications and essential disposal information for this compound, based on data for structurally related compounds and general laboratory waste guidelines.

Parameter Guideline/Classification Source
GHS Classification (Anticipated) Flammable Liquid, Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity[2]
Signal Word Warning or Danger[2]
Hazard Statements (Anticipated) H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.[3]
Disposal Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Prohibited Disposal Methods Do not discharge to sewer systems. Do not dispose of by evaporation.[1] Do not dispose of in regular trash.[4][1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification : Clearly identify the waste as this compound.

  • Container Selection : Use a dedicated, properly labeled, and leak-proof container for the collection of the chemical waste. The container must be compatible with the chemical.

  • Segregation : Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Labeling : Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., flammable, irritant).

Storage and Accumulation
  • Designated Area : Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment : Store liquid waste containers in secondary containment to prevent spills.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS office for guidance and to schedule a waste pickup.

  • Waste Pickup Request : Complete any necessary paperwork for the waste pickup as required by your institution.

  • Licensed Disposal Vendor : The disposal of this compound must be handled by a licensed hazardous waste disposal company. The most common method of disposal for this type of chemical is controlled incineration at a permitted facility.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify and Classify as Hazardous Waste start->identify segregate Segregate Waste Stream identify->segregate container Use Labeled, Compatible, and Sealed Waste Container segregate->container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Pickup by Licensed Disposal Vendor ehs->pickup disposal Final Disposal via Controlled Incineration pickup->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.